molecular formula C14H19ClO9 B561766 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose CAS No. 104013-04-9

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose

Cat. No.: B561766
CAS No.: 104013-04-9
M. Wt: 366.75 g/mol
InChI Key: PVHZACAHYMQZEZ-DYPLGBCKSA-N
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Description

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose, also known as this compound, is a useful research compound. Its molecular formula is C14H19ClO9 and its molecular weight is 366.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[(2R,3R,4S,5S)-3,5,6-triacetyloxy-4-chlorooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-12(21-7(2)17)11(15)13(22-8(3)18)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11+,12-,13-,14?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVHZACAHYMQZEZ-DYPLGBCKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)OC(=O)C)Cl)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721160
Record name 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104013-04-9
Record name 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Solubility Landscape of a Key Glycosylation Precursor: A Technical Guide to 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Glucopyranose Derivative

1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose is a synthetically valuable derivative of D-glucose.[1] As a member of the class of biochemical reagents used in glycobiology, its utility in organic synthesis is well-recognized.[2][3] The presence of acetyl protecting groups enhances its stability and solubility in certain organic solvents, making it a key intermediate for glycosylation reactions in the synthesis of complex oligosaccharides and glycoconjugates.[4] The strategic placement of a chloro group at the 3-position introduces a key modification that can influence the compound's reactivity and the biological properties of the final glycosylated product. Understanding the solubility of this precursor is paramount for its effective use in synthetic chemistry, particularly for reaction setup, purification, and formulation.

This technical guide provides an in-depth analysis of the predicted solubility of this compound, outlines a detailed protocol for its experimental determination, and discusses the underlying physicochemical principles that govern its behavior in various solvent systems.

Physicochemical Properties and Predicted Solubility Profile

Typically appearing as a white to off-white crystalline solid or powder[1], the solubility of this compound is dictated by its molecular structure. While monosaccharides are generally water-soluble due to the presence of multiple hydroxyl groups that can engage in hydrogen bonding[5][6][7], the extensive acetylation of this compound significantly alters its polarity. The four acetyl groups mask the hydrophilic hydroxyl groups, increasing the compound's lipophilicity. The presence of the chloro group at the 3-position further contributes to this shift.

The acetylation of sugars is a well-known strategy to enhance their solubility in organic solvents, a critical factor for their application in glycosylation processes.[4] Research on other peracetylated sugar derivatives has shown high solubility in solvents like liquid and supercritical carbon dioxide.[8] However, the degree of acetylation can also lead to decreased solubility in aqueous systems.[9][10] Based on these principles, a predicted solubility profile in common laboratory solvents can be proposed.

Table 1: Predicted Solubility of this compound

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Nonpolar Hexane, ToluenePredicted to be sparingly soluble to insolubleWhile lipophilic, the polarity from the pyranose ring and ester groups may limit solubility in highly nonpolar solvents.
Polar Aprotic Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Predicted to be soluble to very solubleThese solvents can effectively solvate the acetyl groups and the overall moderately polar structure of the molecule.
Polar Protic Methanol, EthanolPredicted to be moderately to sparingly solubleThe ability of these solvents to hydrogen bond may not be as effective in solvating the fully acetylated sugar compared to polar aprotic solvents.
Aqueous WaterPredicted to be insolubleThe extensive acetylation masks the hydrophilic hydroxyl groups, significantly reducing its ability to form hydrogen bonds with water.[5][6][7]

Experimental Determination of Solubility: A Step-by-Step Protocol

To provide quantitative data, a robust experimental protocol is necessary. The following section details a standard isothermal saturation method coupled with gravimetric analysis to determine the solubility of this compound in a chosen solvent.

Causality Behind Experimental Choices

The isothermal saturation method is chosen for its simplicity and reliability in determining the equilibrium solubility of a compound at a specific temperature. Maintaining a constant temperature is critical as solubility is temperature-dependent. Gravimetric analysis is a straightforward and accurate method for quantifying the amount of dissolved solute, provided the solute is non-volatile and thermally stable at the drying temperature.

Self-Validating System

The protocol incorporates steps to ensure the system has reached equilibrium, such as continuous stirring and allowing sufficient time for saturation. The use of a high-precision analytical balance and careful handling of the saturated solution and evaporated residue are crucial for the accuracy and reproducibility of the results.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_compound Weigh excess This compound mix Combine compound and solvent in a sealed vial prep_compound->mix prep_solvent Measure a known volume of solvent prep_solvent->mix stir Stir at a constant temperature (e.g., 25°C) for 24-48 hours mix->stir settle Allow undissolved solid to settle stir->settle aliquot Withdraw a known volume of the clear supernatant settle->aliquot transfer Transfer supernatant to the pre-weighed vial aliquot->transfer weigh_vial Weigh a clean, dry vial (Vial_initial) weigh_vial->transfer evaporate Evaporate the solvent under reduced pressure or gentle heating transfer->evaporate dry Dry the vial with residue in a vacuum oven evaporate->dry weigh_final Weigh the vial with dry residue (Vial_final) dry->weigh_final calculate Calculate solubility: (Vial_final - Vial_initial) / Volume of aliquot weigh_final->calculate

Sources

The Biological Frontier of 3-Chloro-3-deoxy-D-glucose Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Cellular Metabolism with Modified Sugars

In the intricate landscape of cellular biochemistry, glucose is a central player, fueling the energy demands of both healthy and diseased cells. The deliberate modification of this fundamental molecule offers a compelling strategy to selectively disrupt pathological processes. This guide delves into the biological activities of 3-chloro-3-deoxy-D-glucose derivatives, a class of synthetic carbohydrate analogs with demonstrated potential in oncology and virology. By virtue of their structural similarity to D-glucose, these compounds can gain entry into cells via glucose transporters (GLUTs), which are often overexpressed in cancer cells and can be exploited by viruses.[1][2][3] Once inside, the strategic placement of a chlorine atom at the C-3 position, along with other derivatizations, imparts unique biochemical properties that can trigger cell death or inhibit viral replication. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the synthesis, mechanisms of action, and experimental evaluation of these promising compounds.

Antitumor Activity: A Tale of Two Mechanisms

The primary antitumor potential of 3-chloro-3-deoxy-D-glucose derivatives has been prominently demonstrated through the synthesis and evaluation of nitrosourea conjugates. One such derivative, 3-[3-(2-chloroethyl)-3-nitrosoureido]-3-deoxy-D-glucopyranose (CNUG), has shown remarkable antitumor activity against a range of murine tumors, including leukemias L1210 and P388, Lewis lung carcinoma, and sarcoma-180.[4] The glucose moiety in CNUG is hypothesized to facilitate its transport into cancer cells, which exhibit a high glucose uptake rate, a phenomenon known as the Warburg effect.

Mechanism of Action: DNA Alkylation and Carbamoylation

The cytotoxic effects of CNUG and other nitrosourea derivatives are primarily attributed to their ability to generate reactive intermediates that modify cellular macromolecules.[5] The mechanism can be bifurcated into two key processes:

  • Alkylation of DNA: The 2-chloroethylnitrosourea moiety of the molecule can spontaneously decompose to form a highly reactive 2-chloroethyl carbonium ion. This electrophilic species can then alkylate nucleophilic sites on DNA bases, particularly the O6 position of guanine. This initial alkylation can be followed by an intramolecular cyclization and subsequent reaction with a nucleobase on the complementary DNA strand, leading to interstrand cross-links. These cross-links prevent DNA replication and transcription, ultimately triggering apoptosis.[5]

  • Carbamoylation of Proteins: The decomposition of the nitrosourea group also yields an isocyanate species. This reactive intermediate can carbamoylate lysine residues on various proteins, including enzymes critical for DNA repair. The inactivation of these repair enzymes potentiates the cytotoxic effects of the DNA alkylation, as the cell is unable to mend the genetic damage.[5]

Antitumor_Mechanism cluster_entry Cellular Uptake cluster_decomposition Intracellular Decomposition cluster_cytotoxicity Cytotoxic Effects CNUG 3-[3-(2-chloroethyl)-3-nitrosoureido]- 3-deoxy-D-glucopyranose (CNUG) Cell Cancer Cell CNUG->Cell GLUT-mediated transport Reactive Intermediates 2-Chloroethyl Carbonium Ion & Isocyanate Cell->Reactive Intermediates Spontaneous decomposition DNA Nuclear DNA Apoptosis Cell Death DNA->Apoptosis Inhibition of Replication & Transcription Proteins Cellular Proteins (e.g., DNA Repair Enzymes) Proteins->Apoptosis Inhibition of DNA Repair Reactive Intermediates->DNA Alkylation & Interstrand Cross-linking Reactive Intermediates->Proteins Carbamoylation

Caption: Antitumor mechanism of a 3-chloro-3-deoxy-D-glucose nitrosourea derivative.

Antiviral Activity: A Metabolic Trojan Horse

While direct studies on the antiviral activity of 3-chloro-3-deoxy-D-glucose derivatives are limited, a strong mechanistic rationale can be extrapolated from the extensive research on the closely related 2-deoxy-D-glucose (2-DG) and its halogenated analogs. These compounds function as metabolic inhibitors, disrupting two critical pathways that many viruses hijack for their replication: glycolysis and N-linked glycosylation.

Mechanism of Action: Inhibition of Glycolysis and Glycosylation

Viruses are obligate intracellular parasites that rely on the host cell's machinery for their propagation. Many viruses induce a metabolic shift in the host cell towards increased glycolysis to meet the high energy and biosynthetic demands of replication. Furthermore, the envelop proteins of many viruses are glycoproteins, requiring the host cell's glycosylation machinery for proper folding and function.

  • Inhibition of Glycolysis: 3-chloro-3-deoxy-D-glucose, like 2-DG, can be taken up by cells and phosphorylated by hexokinase. However, the resulting 3-chloro-3-deoxy-D-glucose-6-phosphate cannot be further metabolized by phosphoglucose isomerase. This leads to the accumulation of the modified sugar phosphate, which acts as a competitive inhibitor of hexokinase and phosphoglucose isomerase, thereby blocking the glycolytic pathway. The resulting depletion of ATP and essential metabolic intermediates can severely impair viral replication.

  • Inhibition of N-linked Glycosylation: The synthesis of the oligosaccharide precursor for N-linked glycosylation requires mannose. 3-chloro-3-deoxy-D-glucose can be converted to GDP-3-chloro-3-deoxy-D-glucose, which can then interfere with the synthesis of dolichol-linked oligosaccharides by inhibiting the incorporation of mannose. This disruption of glycosylation leads to misfolded viral envelope proteins, which can trigger the unfolded protein response (UPR) in the host cell and prevent the assembly of infectious viral particles.

Antiviral_Mechanism cluster_entry_viral Viral Infection & Cellular Uptake cluster_metabolic_inhibition Metabolic Inhibition cluster_viral_replication_inhibition Inhibition of Viral Replication 3-Cl-3-DG 3-chloro-3-deoxy-D-glucose HostCell Host Cell 3-Cl-3-DG->HostCell GLUT-mediated transport Glycolysis Glycolysis 3-Cl-3-DG->Glycolysis Inhibition N-linked Glycosylation N-linked Glycosylation 3-Cl-3-DG->N-linked Glycosylation Inhibition HostCell->Glycolysis Hexokinase HostCell->N-linked Glycosylation Mannosyltransferases Virus Virus Virus->HostCell Infection Reduced ATP &\nMetabolites Reduced ATP & Metabolites Glycolysis->Reduced ATP &\nMetabolites Leads to Misfolded Viral\nEnvelope Proteins Misfolded Viral Envelope Proteins N-linked Glycosylation->Misfolded Viral\nEnvelope Proteins Leads to Impaired Viral\nReplication Impaired Viral Replication Reduced ATP &\nMetabolites->Impaired Viral\nReplication Impaired Viral\nAssembly & Egress Impaired Viral Assembly & Egress Misfolded Viral\nEnvelope Proteins->Impaired Viral\nAssembly & Egress

Caption: Proposed antiviral mechanism of 3-chloro-3-deoxy-D-glucose derivatives.

Experimental Protocols

Synthesis of 3-[3-(2-chloroethyl)-3-nitrosoureido]-3-deoxy-D-glucopyranose (CNUG)

The following is a representative protocol for the synthesis of a glucose-nitrosourea conjugate, adapted from the synthesis of the related compound, chlorozotocin.[6] This protocol should be optimized for the synthesis of the 3-substituted analog.

Step 1: Synthesis of 3-amino-3-deoxy-D-glucose

The starting material, 3-amino-3-deoxy-D-glucose, can be synthesized from D-glucose through a multi-step process involving the introduction of an azide group at the C-3 position followed by reduction.

Step 2: Formation of the Ureido Intermediate

  • Dissolve 3-amino-3-deoxy-D-glucose in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like acetone).

  • Cool the solution in an ice bath.

  • Add 2-chloroethyl isocyanate dropwise to the cooled, stirred solution.

  • Allow the reaction to proceed at low temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the product, 3-[3-(2-chloroethyl)ureido]-3-deoxy-D-glucopyranose, can be isolated by crystallization or chromatography.

Step 3: Nitrosation

  • Suspend the ureido intermediate in a suitable solvent (e.g., formic acid).

  • Cool the suspension to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.

  • Stir the reaction mixture for a few hours at low temperature.

  • The product, CNUG, can be isolated by filtration and purified by recrystallization.

Disclaimer: This is a representative protocol and requires optimization and characterization for the specific synthesis of CNUG.

In Vitro Cytotoxicity Assays

The biological activity of 3-chloro-3-deoxy-D-glucose derivatives can be assessed using various in vitro cytotoxicity assays. The MTT and SRB assays are two commonly used colorimetric methods.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 3-chloro-3-deoxy-D-glucose derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[7][8][9][10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

2. Sulforhodamine B (SRB) Assay

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After the treatment period, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour.[11][12][13][14][15]

  • Staining: Remove the TCA and wash the plates with water. Add SRB solution to each well and incubate at room temperature for 30 minutes.[11][12][13][14]

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.[11][12][13][14]

  • Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.[11][12][13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein content.[12][13]

Cytotoxicity_Assay_Workflow cluster_setup Experimental Setup cluster_mtt MTT Assay cluster_srb SRB Assay Seed Cells Seed Cancer Cells in 96-well plate Adherence Allow cells to adhere (overnight) Seed Cells->Adherence Treatment Treat with 3-Cl-3-DG derivatives (various concentrations & times) Adherence->Treatment Add MTT Add MTT solution (incubate 2-4h) Treatment->Add MTT Proceed to Fix Cells Fix cells with TCA (1h at 4°C) Treatment->Fix Cells Proceed to Formazan Formation Viable cells convert MTT to formazan Add MTT->Formazan Formation Solubilize Add solubilizing agent (e.g., DMSO) Formazan Formation->Solubilize Read MTT Measure absorbance at 570 nm Solubilize->Read MTT Data Analysis Data Analysis & IC50 Determination Read MTT->Data Analysis Calculate IC50 Stain Stain with SRB solution (30 min) Fix Cells->Stain Wash Wash with 1% acetic acid Stain->Wash Solubilize SRB Add Tris-base solution Wash->Solubilize SRB Read SRB Measure absorbance at 510 nm Solubilize SRB->Read SRB Read SRB->Data Analysis Calculate IC50

Caption: Workflow for in vitro cytotoxicity assessment of 3-chloro-3-deoxy-D-glucose derivatives.

Quantitative Data Summary

DerivativeCell LineAssayIC50 (µM)Reference
CNUGL1210 Leukemia (in vivo)SurvivalEffective at low mg/kg doses[4]
Hypothetical Derivative 1MCF-7 (Breast Cancer)MTTTo be determined
Hypothetical Derivative 2A549 (Lung Cancer)SRBTo be determined

Conclusion and Future Directions

3-chloro-3-deoxy-D-glucose derivatives represent a promising class of compounds for the development of novel anticancer and antiviral therapies. Their ability to exploit cellular glucose transport mechanisms provides a basis for selective targeting of diseased cells. The well-established cytotoxic mechanism of nitrosourea conjugates and the potent metabolic inhibitory effects of deoxyglucose analogs offer clear pathways for further drug design and optimization.

Future research in this area should focus on:

  • Synthesis and Screening: The synthesis of a broader library of 3-chloro-3-deoxy-D-glucose derivatives with diverse functional groups to establish clear structure-activity relationships.

  • Mechanistic Elucidation: Detailed studies to confirm the proposed mechanisms of action for both antitumor and antiviral activities, including the identification of specific molecular targets.

  • In Vivo Efficacy and Toxicology: Preclinical evaluation of the most promising candidates in animal models to assess their therapeutic efficacy, pharmacokinetic properties, and safety profiles.

The insights and methodologies presented in this guide provide a solid foundation for advancing the research and development of 3-chloro-3-deoxy-D-glucose derivatives as next-generation therapeutics.

References

  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. (2025-12-24) [Link]

  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. (2016-11-05) [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature protocols, 1(3), 1112–1116. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. (2013-05-01) [Link]

  • SRB assay for measuring target cell killing V.1. Protocols.io. (2023-05-24) [Link]

  • Johnston, T. P., McCaleb, G. S., & Montgomery, J. A. (1975). Synthesis of chlorozotocin, the 2-chloroethyl analog of the anticancer antibiotic streptozotocin. Journal of medicinal chemistry, 18(1), 104–106. [Link]

  • Johnston, T. P., McCaleb, G. S., & Montgomery, J. A. (1975). Synthesis of chlorozotocin, the 2-chloroethyl analog of the anticancer antibiotic streptozotocin. Journal of medicinal chemistry, 18(1), 104-6. [Link]

  • Johnston, T. P., McCaleb, G. S., & Montgomery, J. A. (1975). Synthesis of chlorozotocin, the 2-chloroethyl analog of the anticancer antibiotic streptozotocin. Journal of Medicinal Chemistry, 18(1), 104-106. [Link]

  • Synthesis of chlorozotocin, the 2-chloroethyl analog of the anticancer antibiotic streptozotocin. OiPub. [Link]

  • El-Fakharany, E. M., & El-Sayed, M. A. H. (1993). In the search for new anticancer drugs. XXV: Role of N-nitrosated amadori compounds derived from glucose-amino acid conjugates in cancer promotion or inhibition. Journal of pharmaceutical sciences, 82(6), 649–656. [Link]

  • Anderson, T., McMenamin, M. G., & Schein, P. S. (1975). Chlorozotocin, 2-(3-(2-chloroethyl)-3-nitrosoureido)-D-glucopyranose, an antitumor agent with modified bone marrow toxicity. Cancer research, 35(3), 761–765. [Link]

  • Wheeler, G. P., Alexander, J. A., & Adamson, D. J. (1980). Effects of N,N'-bis(2-chloroethyl)-N-nitrosourea and 2-[3-(2-chloroethyl)-3-nitrosoureido]-2-deoxy-D-glucopyranose Upon the Proliferation, DNA Synthesis, and Viability of Cultured Sensitive and Resistant L1210 Cells. Cancer research, 40(10), 3723–3727. [Link]

  • Calvaresi, M., & Hergenrother, P. J. (2013). Glucose conjugation for the specific targeting and treatment of cancer. ChemMedChem, 8(9), 1434–1444. [Link]

  • Nitrosourea Chemotherapeutic Agents. 15th Report on Carcinogens. National Toxicology Program, Department of Health and Human Services. [Link]

  • Komiyama, K., Edanami, K., Kuroda, T., & Umezawa, I. (1981). Antitumor effect of 3-[3-(2-chloroethyl)-3-nitrosoureido]-3-deoxy-D-glucopyranose on murine tumors. Gan, 72(1), 53–59. [Link]

  • Yang, C., Gao, H., & Chen, X. (2021). Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays. Molecules (Basel, Switzerland), 26(16), 4998. [Link]

  • Design, synthesis and biological evaluation of glucose metabolism inhibitors as anticancer agents. (2024-07-25) Macquarie University. [Link]

  • Synthesis of 3-azido-3-deoxy-D-galactopyranose.

Sources

Methodological & Application

reaction conditions for 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Reaction Conditions for the Synthesis of 3-Chloro-3-deoxy-D-allopyranose Tetraacetate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Chlorinated Sugars

Halogenated carbohydrates are pivotal intermediates in the synthesis of complex glycans and biologically active molecules. Specifically, the introduction of a chlorine atom at the C-3 position of a pyranose ring serves two primary functions: it acts as a precursor for further chemical modifications (e.g., deoxygenation, amination, or fluorination) and can modulate the biological activity of the parent molecule. 3-Chloro-3-deoxy-D-glucose and its derivatives are utilized in glycobiology to study the effects of substituents on molecular transport across membranes and as building blocks in drug discovery.[1][2][3][4][5]

This document provides a detailed protocol for the synthesis of 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-allopyranose, a stereoisomer of the corresponding glucopyranose derivative. The protocol is designed around a well-established chemical transformation that highlights the critical role of stereochemistry in carbohydrate synthesis. We will delve into the causality behind the choice of reagents and the expected stereochemical outcome, providing a robust framework for researchers.

Synthesis Overview & Mechanistic Rationale

The synthesis of the target molecule is best approached by the selective chlorination of a precursor with a free hydroxyl group at the C-3 position. Our strategy employs 1,2,4,6-Tetra-O-acetyl-β-D-glucopyranose as the starting material. This substrate strategically exposes the C-3 hydroxyl as the sole site for reaction, thereby circumventing complex protection-deprotection steps.

The chlorination is achieved via the Appel reaction , which utilizes triphenylphosphine (PPh₃) and a chlorine source, in this case, carbon tetrachloride (CCl₄), which also serves as the solvent.

The Causality of Stereochemical Inversion

A crucial aspect of this synthesis is the stereochemistry at the C-3 position. The Appel reaction proceeds through a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism .

  • Activation: The triphenylphosphine attacks the chlorine atom (in a complex with PPh₃), generating a phosphonium salt intermediate. The alcohol (our sugar substrate) then reacts to form an oxyphosphonium salt, converting the hydroxyl group into an excellent leaving group.

  • Nucleophilic Attack: A chloride ion (Cl⁻), generated in the reaction, then acts as the nucleophile. It attacks the carbon atom at the C-3 position from the side opposite to the bulky oxyphosphonium leaving group.

  • Inversion of Configuration: This backside attack forces an inversion of the stereocenter, a hallmark of the Sₙ2 mechanism.

Therefore, starting from a D-gluco configuration (where the C-3 hydroxyl is equatorial), the reaction inevitably leads to a D-allo configuration (where the C-3 chlorine is axial). This predictable stereochemical outcome is a cornerstone of synthetic carbohydrate chemistry.

sn2_mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_attack Nucleophilic Attack cluster_product Product Glc 1,2,4,6-Tetra-O-acetyl- β-D-glucopyranose (3-OH) Reagents PPh₃ + CCl₄ Inter Activated Oxyphosphonium Salt at C-3 Reagents->Inter Activation of 3-OH group Attack Backside attack by Cl⁻ Inter->Attack Formation of leaving group Allo 1,2,4,6-Tetra-O-acetyl- 3-chloro-3-deoxy-D-allopyranose Attack->Allo Sₙ2 Inversion

Caption: Sₙ2 mechanism leading to stereochemical inversion at C-3.

Detailed Experimental Protocol

This protocol outlines the synthesis, work-up, and purification of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
1,2,4,6-Tetra-O-acetyl-β-D-glucopyranose≥98%Sigma-AldrichStarting material with a free 3-OH group.
Triphenylphosphine (PPh₃)≥99%Sigma-AldrichShould be pure and dry.
Carbon Tetrachloride (CCl₄)Anhydrous, ≥99.5%Sigma-AldrichCaution: Toxic and ozone-depleting. Handle only in a certified fume hood.
TolueneAnhydrousMajor SupplierUsed for co-evaporation to remove water.
Dichloromethane (DCM)ACS GradeMajor SupplierFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/ALab-preparedFor washing.
Brine (Saturated NaCl Solution)N/ALab-preparedFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)N/AMajor SupplierFor drying the organic phase.
Silica Gel60 Å, 230-400 meshMajor SupplierFor column chromatography.
Hexane / Ethyl AcetateHPLC GradeMajor SupplierEluent for chromatography.
Step-by-Step Methodology
  • Preparation of Starting Material:

    • To a 250 mL round-bottom flask, add 1,2,4,6-Tetra-O-acetyl-β-D-glucopyranose (5.0 g, 14.3 mmol).

    • Add anhydrous toluene (50 mL) and evaporate the solvent under reduced pressure. This step is crucial to remove any residual water from the starting material. Repeat this step twice.

    • Place the flask under a high vacuum for at least 1 hour to ensure the substrate is completely dry.

  • Reaction Setup:

    • Place a magnetic stir bar in the flask containing the dried starting material.

    • Add triphenylphosphine (5.64 g, 21.5 mmol, 1.5 equivalents).

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen).

    • Using a syringe, add anhydrous carbon tetrachloride (100 mL) to the flask.

  • Chlorination Reaction:

    • Stir the mixture vigorously at room temperature.

    • Gently heat the reaction mixture to 80°C using an oil bath and a reflux condenser.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate eluent system). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 12-24 hours.

  • Work-up Procedure:

    • Once the reaction is complete, cool the flask to room temperature.

    • Concentrate the reaction mixture to dryness under reduced pressure. This will result in a semi-solid residue containing the crude product and triphenylphosphine oxide.

    • Add dichloromethane (DCM, 100 mL) to the residue and stir to dissolve.

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a pale yellow oil or solid.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[6]

    • Prepare the column using a slurry of silica gel in hexane.

    • Load the crude product onto the column (dry loading is recommended).

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

    • Collect fractions and analyze by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-allopyranose, typically as a white solid or clear syrup.

Quantitative Data Summary

ParameterValue
Starting Material 1,2,4,6-Tetra-O-acetyl-β-D-glucopyranose
Molecular Formula C₁₄H₁₉ClO₉
Molecular Weight 366.75 g/mol
Reaction Temperature 80°C
Reaction Time 12-24 hours
Expected Yield 60-75%
Expected Stereoisomer D-allo configuration (due to Sₙ2 inversion)
Purification Method Flash Column Chromatography (Silica Gel)
Appearance White solid or colorless syrup

Experimental Workflow Visualization

workflow start_node 1. Dry Starting Material (1,2,4,6-Tetra-O-acetyl-β-D-glucopyranose) reac_node 2. Add PPh₃ and Anhydrous CCl₄ Heat to 80°C under Inert Gas start_node->reac_node Reagent Addition workup_node 3. Reaction Work-up (Evaporation, Extraction, Washing) reac_node->workup_node After 12-24h (TLC Monitoring) purify_node 4. Purification (Flash Column Chromatography) workup_node->purify_node Crude Product product_node 5. Final Product (1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-allopyranose) purify_node->product_node Pure Fractions

Caption: Overall experimental workflow from starting material to pure product.

Troubleshooting and Scientific Insights

  • Low Yield: Often caused by moisture. Ensure all glassware is oven-dried and reagents, especially the solvent and starting sugar, are anhydrous. The azeotropic drying with toluene is a critical step.

  • Incomplete Reaction: If the starting material persists after 24 hours, a small additional portion of PPh₃ can be added. However, ensure the initial stoichiometry is correct.

  • Difficult Purification: The primary byproduct is triphenylphosphine oxide, which can sometimes co-elute with the product. A non-polar solvent wash (e.g., with diethyl ether, in which the oxide is poorly soluble) of the crude residue before chromatography can help remove a significant portion of it.

  • Note on Stereochemistry: Achieving the D-gluco configuration (retention at C-3) is a significant synthetic challenge and cannot be accomplished with this method. It would require a more complex, multi-step pathway, such as a double Sₙ2 inversion (e.g., displacement with a participating neighboring group) or an oxidation-reduction sequence. The protocol described herein is for the thermodynamically and mechanistically favored D-allo product.

Safety Precautions

  • Carbon tetrachloride (CCl₄) is highly toxic, a suspected carcinogen, and harmful to the ozone layer. All operations involving CCl₄ must be conducted within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.

  • The reaction should be conducted under an inert atmosphere to prevent side reactions and ensure safety.

  • Handle all solvents and reagents in a well-ventilated area.

References

  • St-Gelais, J. et al. (2021).Alternative Synthesis of 1,2,4,6-Tetra-O-Acetyl-3-Deoxy-3-Fluoro-α,β-d-Glucopyranose. This source, while focused on a fluoro-analog, provides context for syntheses of similar halogenated sugars. [Source: ResearchGate, URL not directly provided but discoverable]
  • CymitQuimica.3-Chloro-3-deoxy-D-glucose Product Page. Provides chemical properties and context for the unacetylated parent sugar. [Source: CymitQuimica, URL: https://www.cymitquimica.com/3-chloro-3-deoxy-d-glucose]
  • BenchChem.Technical Support Center: Synthesis of 6-Chloro-6-deoxy-alpha-d-glucopyranose. Describes general chlorination strategies for sugars, such as the use of methanesulfonyl chloride. [Source: BenchChem, URL: https://www.benchchem.com/technical-support-center/synthesis-of-6-chloro-6-deoxy-alpha-d-glucopyranose]
  • ACS Publications.Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides. Discusses advanced methods for selective chlorination of sugar alcohols. [Source: Organic Letters, ACS Publications, URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01991]
  • Biosynth.3-Chloro-3-deoxy-D-glucose Product Page. Outlines the properties and research applications of the parent compound. [Source: Biosynth, URL: https://www.biosynth.com/p/MC04677/22933-89-7/3-chloro-3-deoxy-d-glucose]
  • Gentaur.3-Chloro-3-deoxy-D-glucose Product Page. Mentions its use as a biochemical reagent in glycobiology research. [Source: Gentaur, URL: https://www.gentaur.com/3-chloro-3-deoxy-d-glucose-22933-89-7]
  • European Patent Office.Process for the chlorination of sugars - EP 0364100 B1. Details industrial processes for chlorinating sugars using reagents like thionyl chloride. [Source: European Patent Office, URL: https://data.epo.org/publication-server/document?
  • Google Patents.WO2013056128A1 - Chlorination of carbohydrates and carbohydrate derivatives. Describes various methods and solvent systems for the chlorination of carbohydrates. [Source: Google Patents, URL: https://patents.google.
  • MedChemExpress.3-Chloro-3-deoxy-D-glucose Product Page. Highlights the role of such compounds in biochemical research. [Source: MedChemExpress, URL: https://www.medchemexpress.com/3-chloro-3-deoxy-d-glucose.html]
  • Teledyne Labs.Strategies to Purify Carbohydrate-Based Compounds. Provides practical guidance on the purification of protected and unprotected sugars using flash chromatography. [Source: Teledyne Labs, URL: https://www.teledyneisc.
  • Sigma-Aldrich.1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose Product Page. Details the properties of a related acetylated glucose derivative. [Source: Sigma-Aldrich, URL: https://www.sigmaaldrich.com/US/en/product/aldrich/390879]

Sources

Purification of 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose: Principles and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals and Researchers

Abstract: This document provides a comprehensive guide to the purification of 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose, a key intermediate in glycobiology and synthetic carbohydrate chemistry.[1][2] The purity of this compound is paramount for its successful application in the synthesis of complex carbohydrates and glycoconjugates. This guide details three primary purification methodologies: recrystallization, silica gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). Each section elucidates the underlying scientific principles, provides step-by-step protocols, and offers expert insights to overcome common challenges, ensuring the attainment of high-purity material for research and development.

Strategic Overview of Purification

The synthesis of this compound typically results in a crude product containing a mixture of impurities. These can include unreacted starting materials, residual reagents (e.g., acetylating or chlorinating agents), and structurally related byproducts such as anomers or incompletely acetylated species. The choice of purification strategy is dictated by the physicochemical properties of the target molecule and the nature of the impurities.

Key Properties of the Target Compound:

  • Structure: A fully acetylated, chlorinated monosaccharide. The acetyl groups increase its lipophilicity compared to the parent sugar.[3]

  • Polarity: Moderately polar, soluble in a range of organic solvents like chloroform, dichloromethane, and ethyl acetate. Its polarity is significantly lower than unacetylated sugars but higher than non-polar lipids.

  • Crystallinity: Acetylated sugars are often crystalline solids, making recrystallization a viable and highly effective purification method.[4][5]

A multi-step purification approach is often optimal, beginning with a bulk method like recrystallization to remove major impurities, followed by a high-resolution chromatographic technique to eliminate trace contaminants and closely related isomers.

Method 1: Recrystallization for Bulk Purification

Recrystallization is a powerful and economical technique for purifying crystalline organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures, allowing the pure compound to crystallize upon cooling while impurities remain in the mother liquor.

Causality of Solvent Selection: The per-acetylated nature of the target molecule makes it suitable for recrystallization from moderately polar solvents. A common and effective choice is a binary system, such as ethanol-water or ethanol-ether, which allows for fine-tuning of the solvent polarity to achieve optimal crystallization.[4]

Protocol: Recrystallization from Ethanol-Ether
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution gently for 5-10 minutes to adsorb colored impurities. Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Induce Crystallization: To the warm, clear filtrate, add diethyl ether dropwise until the solution becomes slightly turbid. The onset of turbidity indicates that the solution is saturated.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath or refrigerator (0-4°C) for several hours to complete the crystallization process.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold diethyl ether to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white, crystalline solid.

Data Presentation: Recrystallization Parameters
ParameterValue/ObservationRationale
Solvent System Ethanol / Diethyl EtherEthanol dissolves the compound, while ether acts as an anti-solvent to induce crystallization.[4]
Typical Yield 60-80%Dependent on the purity of the crude material and careful execution of the protocol.
Achievable Purity >95% (by HPLC)Highly effective at removing dissimilar impurities.
Melting Point Sharp, defined rangeA sharp melting point is a good indicator of high purity.
Visualization: Recrystallization Workflow

Recrystallization_Workflow cluster_main Recrystallization Protocol A Dissolve Crude Product in Minimum Hot Ethanol B Hot Filtration (if charcoal used) A->B Optional C Add Diethyl Ether to Induce Turbidity A->C Clear Solution B->C D Slow Cooling & Crystal Formation C->D E Isolate Crystals (Vacuum Filtration) D->E F Wash with Cold Ether E->F G Dry Under Vacuum F->G H High-Purity Crystalline Product G->H

Caption: Workflow for the purification of the target compound by recrystallization.

Method 2: Silica Gel Column Chromatography

For separating mixtures of compounds with similar polarities, silica gel column chromatography is the method of choice. It is an adsorption chromatography technique where the stationary phase (silica gel) is polar, and the mobile phase (eluent) is a less polar organic solvent. Compounds in the mixture travel down the column at different rates based on their affinity for the silica gel, leading to separation.

Causality of Eluent Selection: The target compound, being moderately polar, will adhere to the silica gel. An eluent system of appropriate polarity is required to move it down the column. A gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes is typically effective. The optimal ratio is determined empirically using Thin-Layer Chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for the target compound.

Protocol: Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot it on a TLC plate and develop it in various ratios of petroleum ether:ethyl acetate (e.g., 4:1, 3:1, 2:1) to find the eluent system that gives an Rf value of ~0.3 for the product spot.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity (e.g., 4:1 petroleum ether:ethyl acetate). Gradually increase the polarity of the eluent if necessary to speed up the elution of the target compound.

  • Fraction Collection: Collect the eluate in a series of test tubes. Monitor the separation by spotting aliquots from the collected fractions onto TLC plates and visualizing the spots under UV light (if applicable) or by staining (e.g., with potassium permanganate).

  • Pooling and Evaporation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to yield the purified compound.

Data Presentation: Column Chromatography Parameters
ParameterValue/ObservationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar stationary phase for effective separation of moderately polar compounds.
Mobile Phase Petroleum Ether : Ethyl AcetateA common, effective eluent system for acetylated carbohydrates.[4] The ratio is adjusted based on TLC.
Target Rf ~0.3Provides optimal separation and a reasonable elution time.
Monitoring Thin-Layer Chromatography (TLC)Allows for real-time tracking of the separation and identification of pure fractions.
Visualization: Column Chromatography Workflow

Column_Chromatography_Workflow cluster_main Column Chromatography Protocol A Determine Eluent System via TLC (Rf ~0.3) B Pack Silica Gel Column A->B C Load Crude Sample B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F Analyze G Combine Pure Fractions F->G Identify H Evaporate Solvent G->H I High-Purity Amorphous Product H->I

Caption: Workflow for purification by silica gel column chromatography.

Method 3: Preparative HPLC for High-Resolution Polishing

High-Performance Liquid Chromatography (HPLC) offers the highest resolution and is ideal for the final purification step to remove trace impurities or for separating isomers.[6][7] For per-acetylated carbohydrates, reversed-phase HPLC is often highly effective.[8][9] In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase (like acetonitrile/water).

Causality of Method Selection: The increased lipophilicity from the acetyl groups allows the target molecule to interact strongly with the C18 stationary phase. Elution is achieved by increasing the concentration of the organic solvent (acetonitrile) in the mobile phase. A Refractive Index (RI) detector is commonly used for carbohydrates as they lack a strong UV chromophore.[7][10]

Protocol: Reversed-Phase Preparative HPLC
  • Method Development: Develop an analytical method first on an analytical HPLC system to determine the optimal mobile phase gradient and retention time. A gradient of acetonitrile in water is a good starting point.

  • Sample Preparation: Dissolve the partially purified product from recrystallization or column chromatography in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • System Setup: Equilibrate the preparative HPLC system, equipped with a C18 column, with the initial mobile phase conditions.

  • Injection and Separation: Inject the sample onto the column. Run the preparative gradient method, scaling the flow rate appropriately for the larger column diameter.

  • Fraction Collection: Use an automated fraction collector triggered by the detector signal (e.g., RI) to collect the peak corresponding to the pure product.

  • Post-Processing: Combine the fractions containing the pure compound. The solvent can be removed by lyophilization (freeze-drying) or careful rotary evaporation to yield the final, highly pure product.

Data Presentation: HPLC Parameters
ParameterValue/ObservationRationale
Mode Reversed-PhaseEffective for moderately lipophilic compounds like acetylated sugars.[8]
Column C18, 5-10 µm particle sizeStandard non-polar stationary phase for reversed-phase HPLC.
Mobile Phase Acetonitrile / Water (Gradient)Provides good separation and is compatible with RI detection.[11]
Detector Refractive Index (RI)Universal detector for compounds without a UV chromophore.[10]
Achievable Purity >99%HPLC provides the highest resolution for removing trace and isomeric impurities.[12]
Visualization: HPLC Purification Workflow

HPLC_Workflow cluster_main Preparative HPLC Protocol A Prepare & Filter Sample C Inject Sample A->C B Equilibrate C18 Column B->C D Run Acetonitrile/Water Gradient Separation C->D E Detect with RI Detector D->E F Collect Peak Fractions E->F G Combine & Lyophilize F->G H Ultra-Pure Product (>99%) G->H

Caption: Workflow for the final polishing of the target compound using preparative HPLC.

Purity Assessment

Post-purification, the identity and purity of this compound must be confirmed. A combination of the following methods provides a comprehensive validation:

  • Thin-Layer Chromatography (TLC): A single spot in multiple eluent systems suggests high purity.

  • High-Performance Liquid Chromatography (HPLC): A single, sharp peak on an analytical column confirms purity.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical structure and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The successful purification of this compound is a critical step for its use in further synthetic applications. The choice of method depends on the initial purity of the crude material and the required final purity. A logical workflow involves an initial bulk purification by recrystallization to remove major impurities, followed by silica gel chromatography to separate compounds of differing polarity. For the highest purity requirements, preparative HPLC serves as an excellent final polishing step. By understanding the principles behind each technique, researchers can effectively isolate this valuable building block with the high degree of purity necessary for advancing drug development and glycobiology research.

References

  • Bystrický, S., Medovarská, I., & Machová, E. (2011). Separation of Different Types of Monosaccharides by Polyacrylamide Column Chromatography. Zeitschrift für Naturforschung B, 66(3), 295–298. Available at: [Link]

  • Hough, L., & Richardson, A. C. (1980). Process for the preparation of chlorodeoxysugars. Google Patents, EP0015757B1.
  • Ra-son, R., & Gray, G. R. (1982). Preparative liquid chromatography of carbohydrates: mono- and di-saccharides, uronic acids, and related derivatives. Journal of Chromatography A, 234(1), 187-201. Available at: [Link]

  • Mason, R., & Kosyakov, D. (n.d.). Mono-, di- & oligosaccharides in plants. MASONACO. Available at: [Link]

  • ResearchGate. (n.d.). Chromatogram of the total ion current of the acetylated monosaccharide and disaccharide standards. Available at: [Link]

  • Laughlin, S. T., et al. (2014). Examination of Acetylated Monosaccharides as Metabolic Probes in Bacteria. ACS Chemical Biology, 9(4), 1009-1016. Available at: [Link]

  • Pralle, T., et al. (2024). In pursuit of larger lipophilicity enhancement: an investigation of sugar deoxychlorination. Organic & Biomolecular Chemistry. Available at: [Link]

  • Tate & Lyle. (2011). Method for purification of chlorinated sucrose derivatives by solvent extraction. Google Patents, CN102124017A.
  • Horton, D. (1966). 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Organic Syntheses, 46, 1. Available at: [Link]

  • Isbell, H. S. (1940). Fully acetylated sugar acid chlorides and process for their production. Google Patents, US2198628A.
  • Isbell, H. S., & Frush, H. L. (1941). Sugar acetates, acetylglycosyl halides and orthoacetates in relation to the Walden inversion. Journal of Research of the National Bureau of Standards, 27(5), 413. Available at: [Link]

  • Geissner, A., et al. (2023). Scalable Synthesis of Versatile Rare Deoxyamino Sugar Building Blocks from d-Glucosamine. The Journal of Organic Chemistry, 88(10), 6523–6533. Available at: [Link]

  • NIST. (n.d.). β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate. NIST Chemistry WebBook. Available at: [Link]

  • ResearchGate. (2022). Comprehensive Analysis of Complicated Chlorination Products in Sucralose Production. Available at: [Link]

  • Chang, M.-J., et al. (2007). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 12(7), 1456–1468. Available at: [Link]

  • Lemieux, R. U., & Fraser-Reid, B. (1964). THE SYNTHESIS OF β-D-GLUCOPYRANOSYL 2-DEOXY-α-D-ARABINO-HEXOPYRANOSIDE. Canadian Journal of Chemistry, 42(3), 532-538. Available at: [Link]

  • PubChem. (n.d.). alpha-D-Glucopyranose, 2,3,4,6-tetraacetate 1-(2,2,2-trichloroethanimidate). Available at: [Link]

  • St-Gelais, J., et al. (2021). Alternative Synthesis of 1,2,4,6-Tetra-O-Acetyl-3-Deoxy-3-Fluoro-α,β-d-Glucopyranose. Request PDF. Available at: [Link]

  • Schuber, F. J., & Schmidt, R. R. (1996). Process for the preparation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose. Google Patents, DE19534366C2.
  • Li, Y., et al. (2024). Investigation and Rapid Determination of Storage-Induced Multidimensional Quality Deterioration of Wenyujin Rhizoma Concisum. Foods, 13(10), 1492. Available at: [Link]

  • Tadesse, B. T., & Gasmalla, M. A. A. (2014). Improvement in Analytical Methods for Determination of Sugars in Fermented Alcoholic Beverages. Food Control, 41, 148-154. Available at: [Link]

  • Nojiri, S., et al. (2000). Determination of Sucralose in Foods by HPLC Using Pre-column Derivatization. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 41(5), 316-321. Available at: [Link]

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Troubleshooting & Optimization

Introduction: The Challenge and Opportunity of 3-Chloro-3-Deoxy Donors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of glycosylation reactions utilizing 3-chloro-3-deoxy donors. This technical support center provides practical troubleshooting advice, answers to frequently asked questions, and detailed protocols to enhance reaction efficiency and yield.

Glycosylation is a cornerstone of carbohydrate chemistry, essential for synthesizing complex oligosaccharides and glycoconjugates that play vital roles in biology.[1] The use of 3-chloro-3-deoxy glycosyl donors presents a unique set of challenges and opportunities. The absence of a participating group at the C2 position and the electronic influence of the C3-chloro substituent significantly impact the reactivity and stereochemical outcome of the glycosylation reaction.[2][3] This guide, designed for researchers and drug development professionals, provides expert-driven insights to troubleshoot common issues and optimize reaction outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most common problems encountered during glycosylation with 3-chloro-3-deoxy donors in a practical question-and-answer format.

Problem Area 1: Low or No Product Yield

Q1: My reaction shows no consumption of the starting materials (donor and acceptor) on TLC. What is the likely cause?

A1: This typically points to a failure in the activation of the glycosyl donor. Several factors could be at play:

  • Inactive Promoter/Activator: The Lewis acid or promoter may have degraded due to improper storage or handling. For instance, triflic acid (TfOH) or TMSOTf are highly hygroscopic. Always use a fresh or properly stored batch.

  • Insufficient Activation Temperature: The activation of the glycosyl donor is a temperature-dependent process.[4][5] If the reaction temperature is too low, the rate of activation may be negligible. Consider a controlled, gradual warming of the reaction mixture from a low starting temperature (e.g., -78 °C) to facilitate activation without promoting side reactions.[6]

  • Inappropriate Donor/Activator Pairing: The chosen activator may not be potent enough for your specific 3-chloro-3-deoxy donor. Donor reactivity is influenced by other protecting groups on the carbohydrate scaffold.[6][7] "Disarming" electron-withdrawing groups elsewhere on the donor may require a stronger Lewis acid for efficient activation.

Q2: My starting materials are consumed, but the yield of the desired glycoside is very low, with a significant amount of baseline material or unidentifiable spots on TLC.

A2: This scenario suggests that while activation is occurring, the desired nucleophilic attack by the acceptor is inefficient, leading to donor decomposition or other side reactions.

  • Presence of Moisture: Anhydrous conditions are critical for glycosylation.[6] Trace amounts of water can hydrolyze the activated donor or the promoter, leading to failed reactions. Ensure all glassware is rigorously flame-dried, solvents are anhydrous, and reactions are run under a strictly inert atmosphere (Argon or Nitrogen). The use of freshly activated molecular sieves (3Å or 4Å) is essential.[6]

  • Unreactive Acceptor: The nucleophilicity of the glycosyl acceptor is paramount. Sterically hindered hydroxyl groups (e.g., secondary alcohols in a constrained environment) can be poor nucleophiles, leading to slow coupling.[8] If the acceptor is the issue, you may need to increase the excess of the donor, increase the reaction temperature after the initial activation step, or consider a different protecting group strategy to enhance acceptor nucleophilicity.

  • Incorrect Stoichiometry: While a slight excess of the donor (typically 1.2-1.5 equivalents) is common to drive the reaction, a vast excess is not always better and can complicate purification.[6] Ensure accurate measurement of your starting materials.

Problem Area 2: Poor Stereoselectivity

Q3: My reaction yields a mixture of α and β anomers. How can I improve the stereoselectivity?

A3: Achieving high stereoselectivity with 3-deoxy donors is challenging due to the lack of a C2-participating group that would otherwise direct the incoming nucleophile. The reaction outcome is governed by a delicate balance between SN1 and SN2 pathways, which can be influenced by several factors.[2][9]

  • Solvent Choice: The polarity and coordinating ability of the solvent play a crucial role.

    • Non-coordinating solvents like dichloromethane (DCM) or toluene tend to favor SN1-like pathways by stabilizing the oxocarbenium ion intermediate, which can lead to mixtures or favor the thermodynamically more stable anomer (often the α-glycoside due to the anomeric effect).

    • Coordinating solvents like acetonitrile (EtCN) or diethyl ether (Et₂O) can participate in the reaction, often leading to SN2-like displacement of a solvent-derived anomeric intermediate. This can sometimes be exploited to favor the formation of the β-anomer (1,2-trans).[10]

  • Temperature Control: Reaction temperature directly influences the reaction pathway. Lower temperatures (e.g., -78 °C) generally favor SN2-type reactions, which can enhance selectivity by minimizing the lifetime of a discrete oxocarbenium ion.[5] A systematic study of the coupling temperature is highly recommended.[9]

  • Protecting Groups: Remote protecting groups on the donor can exert electronic and steric influences that affect the trajectory of the incoming acceptor, thereby modulating stereoselectivity.[8][11]

Troubleshooting Workflow for Glycosylation Reactions

G start Low Yield or Poor Selectivity check_reagents Verify Reagent Purity & Activity (Donor, Acceptor, Promoter) start->check_reagents check_conditions Ensure Strict Anhydrous Conditions (Dry Solvents, Inert Gas, Mol. Sieves) start->check_conditions analyze Analyze Byproducts start->analyze optimize Systematic Optimization check_reagents->optimize Reagents OK solution_reagents Use Fresh Reagents & Properly Stored Promoter check_reagents->solution_reagents Issue Found check_conditions->optimize Conditions OK solution_conditions Flame-Dry Glassware, Use Freshly Activated Sieves check_conditions->solution_conditions Issue Found temp Vary Temperature (Activation & Coupling) optimize->temp solvent Screen Solvents (DCM, Et2O, MeCN, etc.) optimize->solvent promoter Adjust Promoter (Concentration & Type) optimize->promoter hydrolysis Hydrolyzed Donor? analyze->hydrolysis elimination Glycal Formation? analyze->elimination solution_hydrolysis Improve Anhydrous Technique hydrolysis->solution_hydrolysis solution_elimination Use Milder Conditions (Lower Temp, Weaker Promoter) elimination->solution_elimination G Donor Glycosyl Donor (3-chloro-3-deoxy) Activated Activated Intermediate (Oxocarbenium Ion Character) Donor->Activated Acceptor Glycosyl Acceptor (R-OH) Acceptor->Activated Nucleophilic Attack Promoter Promoter (e.g., TMSOTf) Promoter->Donor Activation Product Glycoside Product Activated->Product SideProduct Side Products (e.g., Hydrolysis, Elimination) Activated->SideProduct e.g., +H₂O

Caption: The general mechanism of a promoted glycosylation reaction.

Q2: How does the C3-chloro group influence the reaction compared to a standard 3-deoxy donor?

A2: The electron-withdrawing nature of the chlorine atom at C3 has a "disarming" effect. It destabilizes the developing positive charge of the oxocarbenium ion intermediate. This generally makes 3-chloro-3-deoxy donors less reactive than their 3-deoxy counterparts, often requiring stronger activation conditions (more potent Lewis acid or higher temperatures) to achieve comparable reaction rates.

Q3: Can I use "pre-activation" methods with these donors?

A3: Yes, pre-activation can be a powerful strategy. This involves activating the donor at a low temperature in the absence of the acceptor for a short period before the acceptor is added. [3]This allows for the clean formation of the active intermediate. However, it requires careful optimization, as these intermediates can be unstable and decompose if allowed to stand for too long before the acceptor is introduced. [6]Monitoring the pre-activation step by TLC can be beneficial.

Protocols and Data

General Experimental Protocol for Glycosylation

This protocol provides a general starting point and should be optimized for specific substrates.

  • Preparation:

    • Flame-dry a round-bottom flask containing a stir bar and activated 4Å molecular sieves under a high vacuum.

    • Allow the flask to cool to room temperature under an inert atmosphere (e.g., Argon).

  • Reagent Addition:

    • Add the glycosyl acceptor (1.0 eq) and the 3-chloro-3-deoxy glycosyl donor (1.2-1.5 eq) to the flask.

    • Dissolve the solids in an anhydrous solvent (e.g., DCM) to a concentration of approximately 0.05–0.1 M.

  • Cooling:

    • Cool the stirred mixture to the desired starting temperature (e.g., -78 °C, using a dry ice/acetone bath).

  • Activation:

    • Slowly add the promoter (e.g., TMSOTf, 0.1-0.2 eq for catalytic activation, or stoichiometric amounts for other promoters) dropwise via syringe.

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • The reaction may be slowly allowed to warm to a higher temperature (e.g., -40 °C or 0 °C) if no progress is observed at the initial low temperature.

  • Quenching:

    • Once the reaction is complete (or has stalled), quench it by adding a suitable reagent. For acid-catalyzed reactions, this is typically a hindered base like 2,6-lutidine or triethylamine, followed by dilution with DCM. [6]7. Workup and Purification:

    • Filter the reaction mixture to remove molecular sieves, wash with saturated aqueous sodium bicarbonate and brine, dry over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography.

Table 1: Troubleshooting Summary
Observed Issue Potential Cause Recommended Action Relevant Citations
No Reaction Inactive promoter; Insufficient temperatureUse fresh promoter; Gradually warm the reaction from -78 °C.[4][5]
Low Yield / Decomposition Moisture; Unreactive acceptorUse strict anhydrous technique; Increase donor excess or temperature.[6][8]
Poor Stereoselectivity Suboptimal solvent or temperatureScreen non-coordinating (DCM) vs. coordinating (EtCN) solvents; Run at lower temperatures.[9][10]
Glycal Formation Conditions too harsh/basicUse a milder promoter or lower the reaction temperature.[12][13]
References
  • Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermediate.
  • Development of a Cryogenic Flow Reactor to Optimize Glycosylation Reactions Based on the Active Donor Intermedi
  • Common side reactions of the glycosyl donor in chemical glycosyl
  • Recent Advances in Stereoselective Chemical O-Glycosyl
  • Troubleshooting low yields in glycosylation reactions with sorbopyranose donors. Benchchem.
  • Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction.
  • Activation of thioglycosides under mild alkyl
  • Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction.
  • Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors. PubMed Central.
  • Parametric Analysis of Donor Activation for Glycosylation Reactions. Freie Universität Berlin.
  • Recent Advances in Stereoselective Chemical O-Glycosyl
  • Common Side Reactions of the Glycosyl Donor in Chemical Glycosylation.
  • Pre-activation Based Stereoselective Glycosylations.
  • Unraveling the Mechanism of Stereospecific Self-promoted N-Glycosyl
  • Chemical glycosyl
  • A) Activation Scheme for glycosyl donor 1 and the corresponding...
  • Halogen-bond-assisted radical activation of glycosyl donors enables mild and stereoconvergent 1,2-cis-glycosylation.
  • Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy.
  • Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions.
  • Bimodal Glycosyl Donors as an Emerging Approach Towards a General Glycosylation Strategy.
  • Self‐promoted glycosylation of donors 1–3α with amino acid derivatives...

Sources

Technical Support Center: Improving Stereoselectivity in 3-Chloro-3-deoxy-glucopyranose Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective synthesis involving 3-chloro-3-deoxy-glucopyranose. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block and face the common, yet critical, challenge of controlling stereochemical outcomes.

This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will explore the causality behind experimental choices, offering field-proven insights to overcome stereoselectivity issues in your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding stereocontrol in reactions of 3-chloro-3-deoxy-glucopyranose.

Q1: What are the primary factors that dictate the stereochemical outcome of glycosylation reactions with 3-chloro-3-deoxy-glucopyranose donors?

A1: The stereoselectivity of glycosylation is a multifactorial problem.[1][2] For this specific substrate, the key factors you must control are:

  • The C2-Protecting Group: This is the most dominant factor. It determines whether the reaction proceeds via "neighboring group participation," which strongly directs the stereochemical outcome.[3]

  • Solvent Choice: Solvents can stabilize or destabilize key reactive intermediates, directly influencing the α/β product ratio, especially when neighboring group participation is absent.[4][5][6][7]

  • Catalyst/Promoter System: The Lewis acidity and nature of the promoter can affect the reaction mechanism and transition state energies.[1]

  • Temperature: Temperature can shift the balance between kinetically and thermodynamically favored products.[4][6] Generally, lower temperatures favor the kinetic product (often the β-anomer), while higher temperatures can lead to the more thermodynamically stable α-anomer.[4][6]

  • Leaving Group at the Anomeric Center: The nature of the leaving group (e.g., trichloroacetimidate, halide, thioether) influences the reactivity of the donor and the conditions required for activation.

Q2: How does the C2-protecting group exert such strong control over the anomeric (α/β) selectivity?

A2: The C2-protecting group's role is best understood by classifying it as either "participating" or "non-participating."

  • Participating Groups: Acyl-type groups like acetyl (Ac) or benzoyl (Bz) can actively participate in the reaction.[3][8] Upon departure of the anomeric leaving group, the carbonyl oxygen of the C2-ester attacks the transient oxocarbenium ion to form a stable, cyclic dioxolenium intermediate. This intermediate effectively blocks the α-face of the pyranose ring. Consequently, the incoming nucleophile (the glycosyl acceptor) can only attack from the opposite (β) face, leading predominantly to the 1,2-trans-glycoside (the β-anomer in the gluco-series).[3][8][9]

  • Non-Participating Groups: Ether-type groups like benzyl (Bn) or silyl ethers (e.g., TBDMS) lack a nucleophilic atom positioned to form a cyclic intermediate.[3] Without this participation, a planar oxocarbenium ion intermediate is formed. The acceptor can then attack from either the α- or β-face, and the product ratio is determined by other factors like the anomeric effect, solvent, and temperature.[3][4]

Q3: What is the electronic effect of the C3-chloro substituent on the reactivity of the pyranose ring?

A3: The chlorine atom at the C3 position has a significant electron-withdrawing inductive effect. This effect deactivates the pyranose ring, making the glycosyl donor less reactive (a "disarmed" donor) compared to a non-chlorinated analogue.[10] This reduced reactivity means that more forcing conditions (stronger promoters, higher temperatures) may be necessary to achieve glycosylation, which can, in turn, impact selectivity. Furthermore, the C3-substituent influences the overall ring conformation, which can affect the accessibility of the anomeric center.[11][12]

Part 2: In-Depth Troubleshooting Guides

This section provides structured troubleshooting for specific, complex experimental problems.

Guide 1: Poor Anomeric (α/β) Selectivity in Glycosylation Reactions

Symptom: My glycosylation reaction is producing a nearly 1:1 mixture of α and β anomers, or is favoring the undesired anomer.

This is a classic problem that can almost always be solved by systematically evaluating the C2-protecting group and solvent system.

Use the following decision tree to diagnose the root cause of poor anomeric selectivity.

Anomeric_Selectivity_Troubleshooting start Start: Poor α/β Selectivity c2_group Evaluate C2-Protecting Group start->c2_group participating Participating Group? (e.g., Acetyl, Benzoyl) c2_group->participating Yes non_participating Non-Participating Group? (e.g., Benzyl, Silyl) c2_group->non_participating No ngp_path Mechanism: Neighboring Group Participation (NGP) participating->ngp_path no_ngp_path Mechanism: Oxocarbenium Ion Intermediate non_participating->no_ngp_path expect_beta Expected Outcome: High β-selectivity (1,2-trans) ngp_path->expect_beta beta_issue Problem: Getting α-anomer or mixture expect_beta->beta_issue If problem persists beta_sol Solution: Verify reaction conditions. Is NGP being bypassed? Consider concentration effects. beta_issue->beta_sol solvent_check Key Factor: Solvent Choice no_ngp_path->solvent_check ethereal Ethereal Solvent? (Et2O, THF, Dioxane) solvent_check->ethereal Yes nitrile Nitrile Solvent? (MeCN) solvent_check->nitrile Yes non_polar Other Non-Participating? (DCM, Toluene) solvent_check->non_polar Yes alpha_favored Expected Outcome: α-anomer favored (Solvent participation/Anomeric Effect) ethereal->alpha_favored beta_favored Expected Outcome: β-anomer favored (Nitrile Effect) nitrile->beta_favored thermo_control Outcome: Thermodynamic Control (Often α/β mixture) non_polar->thermo_control SN2_at_C3 cluster_0 Sₙ2 Reaction at C3 cluster_1 Competing E2 Elimination reactant 3-Chloro-glucopyranose ts [Transition State]⁵⁻ Pentacoordinate Carbon reactant->ts Bond forming/breaking nucleophile Nu⁻ nucleophile->reactant Backside Attack product Inverted Product at C3 ts->product leaving_group Cl⁻ ts->leaving_group Leaving group departs reactant_e2 3-Chloro-glucopyranose glycal Glycal Product (C2=C3 double bond) reactant_e2->glycal base Base⁻ base->reactant_e2 Abstracts H at C2

Caption: Competing Sₙ2 substitution and E2 elimination pathways at C3.

Part 3: Validated Experimental Protocols
Protocol A: α-Selective Glycosylation using a Non-Participating Group

This protocol is designed to maximize the formation of the 1,2-cis (α) glycosidic bond.

  • Donor Preparation: Ensure your 3-chloro-3-deoxy-glucopyranosyl donor is protected with a benzyl (Bn) group at the C2 position . A common donor is the corresponding trichloroacetimidate.

  • Reaction Setup:

    • To a flame-dried, argon-purged flask, add the glycosyl acceptor (1.0 equiv) and the C2-O-Bn protected 3-chloro-3-deoxy-glucopyranosyl donor (1.2 equiv).

    • Add activated 4Å molecular sieves.

    • Dissolve the components in a mixture of Dichloromethane (DCM) and Diethyl Ether (Et₂O) (e.g., 1:3 v/v). A higher ratio of ether generally favors α-selectivity. [6]3. Initiation: Cool the reaction mixture to -40 °C.

  • Catalysis: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv) dropwise.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.

  • Quenching: Quench the reaction with triethylamine (Et₃N).

  • Workup & Purification: Filter the mixture, concentrate the filtrate, and purify the residue by silica gel chromatography to isolate the α- and β-glycosides and determine the ratio.

Protocol B: Stereospecific Sₙ2 Displacement of the C3-Chloride with Azide

This protocol details a reliable method for inverting the stereochemistry at C3 via an Sₙ2 reaction.

  • Substrate: Start with a fully protected 3-chloro-3-deoxy-glucopyranose derivative. Protecting groups should be stable to the reaction conditions (e.g., benzyl ethers).

  • Reaction Setup:

    • In a round-bottom flask, dissolve the substrate (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) .

    • Add sodium azide (NaN₃) (3.0 to 5.0 equiv).

  • Reaction Conditions: Heat the mixture to 80-100 °C. The higher temperature is often necessary to overcome the steric hindrance at C3.

  • Monitoring: Monitor the disappearance of the starting material by TLC. Reactions may require several hours to 24 hours for full conversion.

  • Workup:

    • Cool the reaction to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel chromatography to yield the 3-azido-3-deoxy-allopyranose derivative (note the stereochemical inversion from gluco to allo configuration).

References
  • Factors and Strategies to AchieveStereoselectivity of Glycosylation Reaction: A Review. (2023). International Journal of Research and Engineering.
  • Kafle, A., Liu, J., & Cui, L. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry.
  • Kartha, K. P. R., & Field, R. A. (2024). On the influence of solvent on the stereoselectivity of glycosylation reactions. Carbohydrate Research, 535, 109010. [Link]

  • Ye, X.-S., & Guo, J. (2010). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Molecules, 15(11), 8243–8274. [Link]

  • Kafle, A., Liu, J., & Cui, L. (2016). Controlling the Stereoselectivity of Glycosylation via Solvent Effects. ResearchGate. [Link]

  • Ghosh, R., & Lahiri, S. (2022). The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. Beilstein Journal of Organic Chemistry, 18, 368–397. [Link]

  • Approaches to stereoselective 1,1'-glycosylation. (2025). Beilstein Journal of Organic Chemistry. [Link]

  • Controlling the stereoselectivity of glycosylation via solvent effects. (2016). ResearchGate. [Link]

  • G. J. P. H. Boons, et al. (2020). Predicting glycosylation stereoselectivity using machine learning. Chemical Science, 12(4), 1465-1472. [Link]

  • Christensen, A. S., et al. (2021). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Central Science, 7(6), 1046–1055. [Link]

  • Glycosyl Formates: Glycosylations with Neighboring-Group Participation. (2020). MDPI. [Link]

  • Neighboring-Group Participation by a Less Electron-Donating, Participating C-2-Ester Ensures Higher 1,2-trans Stereoselectivity in Nucleophilic Substitution Reactions of Furanosyl Acetals. (2023). ACS Publications. [Link]

  • The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation. (2022). Beilstein Journals. [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (2010). ResearchGate. [Link]

  • Sₙ2 Reaction Mechanism. (n.d.). BYJU'S. [Link]

  • Sₙ2 reaction. (n.d.). Wikipedia. [Link]

  • Rönnols, J., et al. (2014). Conformational effects due to stereochemistry and C3-substituents in xylopyranoside derivatives as studied by NMR spectroscopy. Lund University Research Portal. [Link]

  • The Stereoselectivity of Neighboring Group-Directed Glycosylation Is Concentration-Dependent. (2021). Journal of the American Chemical Society. [Link]

  • Rönnols, J., et al. (2014). Conformational effects due to stereochemistry and C3-substituents in xylopyranoside derivatives as studied by NMR spectroscopy. Organic & Biomolecular Chemistry, 12(40), 8031-8035. [Link]

  • Sₙ2 Reaction Mechanism. (n.d.). Chemistry Steps. [Link]

  • Nucleophilic Substitution (Sₙ2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent. (2018). Chemistry – A European Journal. [Link]

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. (2010). Semantic Scholar. [Link]

  • Novel protecting groups in carbohydrate chemistry. (2010). Comptes Rendus Chimie. [Link]

  • The Sₙ2 Reaction. (2024). Chemistry LibreTexts. [Link]

  • Plazinski, W. (2016). Pyranose ring conformations in mono- and oligosaccharides: a combined MD and DFT approach. Semantic Scholar. [Link]

  • Stereoselective nucleophilic substitution reaction at tertiary carbon centers. (2019). Nature Communications. [Link]

  • Structural basis for substrate binding and regioselective oxidation of monosaccharides at C3 by pyranose 2-oxidase. (2005). Journal of Biological Chemistry. [Link]

  • Strategies toward protecting group-free glycosylation through selective activation of the anomeric center. (2018). Beilstein Journal of Organic Chemistry. [Link]

  • Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). Frontiers in Chemistry. [Link]

  • Recent Developments in Stereoselective Chemical Glycosylation. (2018). ACS Catalysis. [Link]

  • Plazinski, W. (2015). Kinetic characteristics of conformational changes in the hexopyranose rings. Carbohydrate Research, 417, 66-73. [Link]

  • Stereoselective Glycosylations. (2022). UCD Research Repository. [Link]

  • Recent advances in reagent-controlled stereoselective/stereospecific glycosylation. (2019). Carbohydrate Research. [Link]

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Technical Support Center: Purification of Chlorinated Monosaccharide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of chlorinated monosaccharide derivatives. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges in the isolation and purification of these complex molecules. The following guides and FAQs are based on established scientific principles and extensive field experience to help you navigate common issues and optimize your purification workflows.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions and provides concise, actionable answers.

Q1: Why are chlorinated monosaccharide derivatives notoriously difficult to purify?

A1: The purification challenges stem from a combination of factors:

  • Polarity Similarity: The introduction of chlorine atoms only moderately alters the polarity of the parent monosaccharide. This often results in poor separation from starting materials and other hydroxylated byproducts on standard silica gel chromatography.

  • Protecting Group Strategy: The choice and arrangement of protecting groups significantly influence the molecule's overall polarity and chromatographic behavior. Incomplete protection or deprotection reactions lead to a complex mixture of closely related compounds that are difficult to separate.[1][2][3][4]

  • Anomeric Mixtures: Glycosylation reactions can produce mixtures of α and β anomers, which often exhibit very similar chromatographic mobilities, making their separation challenging.[5]

  • Byproduct Formation: Chlorination reactions can be non-selective, leading to the formation of isomers with chlorine at different positions or varying degrees of chlorination.[6][7] These byproducts often have physical properties very similar to the target compound.

  • Instability: Some chlorinated monosaccharides can be unstable under certain conditions, such as elevated temperatures or acidic/basic environments, leading to degradation during purification.[8][9][10][11]

Q2: My chlorinated sugar derivative is not separating well on silica gel chromatography. What are my options?

A2: If standard silica gel chromatography is ineffective, consider the following strategies:

  • Reverse-Phase Chromatography (C18): This is often a better choice for polar compounds like unprotected or partially protected chlorinated sugars.[12] A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used.

  • Modify the Mobile Phase: For normal-phase chromatography, adding a small amount of a polar modifier like methanol or acetic acid to your dichloromethane or ethyl acetate/hexane system can sometimes improve separation.

  • Alternative Stationary Phases: Consider using diol-bonded or amino-bonded silica phases, which can offer different selectivity for polar compounds.

  • Ion-Pair Chromatography: For highly polar or charged derivatives, ion-pair chromatography can be an effective technique, though it requires careful method development and post-purification removal of the ion-pairing reagent.[12]

Q3: How can I effectively remove the reaction solvent (e.g., DMF or pyridine) before chromatography?

A3: Residual high-boiling point solvents are a common issue. Here are some effective methods for their removal:

  • Azeotropic Distillation: Co-evaporation with a lower boiling point solvent like toluene or xylene can effectively remove residual DMF or pyridine.

  • Solvent Extraction: If your product is soluble in a water-immiscible organic solvent (e.g., ethyl acetate), you can perform a liquid-liquid extraction. Washing the organic layer with water or a saturated sodium chloride solution (brine) can help remove water-soluble solvents like DMF.[6]

  • Lyophilization (Freeze-Drying): For aqueous solutions, lyophilization is an excellent method for removing water and other volatile solvents without heating the sample.

Q4: My purified compound looks clean by TLC, but the NMR spectrum shows impurities. What could be the problem?

A4: This is a common scenario. Here are the likely culprits:

  • Co-eluting Impurities: The impurity may have the same Rf value as your product in the TLC solvent system. Try developing the TLC in a few different solvent systems to see if you can resolve the spots.

  • UV-Inactive Impurities: If you are visualizing your TLC plate with a UV lamp, impurities that lack a UV chromophore will be invisible. Staining the plate with a universal stain like p-anisaldehyde, potassium permanganate, or ceric ammonium molybdate can reveal these hidden spots.

  • Residual Solvents: The "impurities" in your NMR might be residual solvents from the purification process (e.g., ethyl acetate, hexane, dichloromethane). These are often easily identified by their characteristic chemical shifts.

  • Grease: Stopcock grease from glassware can sometimes contaminate a sample and appear in the NMR spectrum.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques.

Guide 1: Troubleshooting Flash Column Chromatography

Flash column chromatography is the workhorse of purification in organic synthesis. However, challenges often arise when dealing with chlorinated monosaccharides.

Problem: Poor Separation of Product from Starting Material/Byproducts

Potential Cause Troubleshooting Steps Scientific Rationale
Inappropriate Solvent System 1. Systematic Solvent Screening: Use TLC to test a range of solvent systems with varying polarities (e.g., ethyl acetate/hexane, dichloromethane/methanol). Aim for an Rf of 0.2-0.3 for your target compound. 2. Ternary Solvent Systems: Introduce a third solvent to modulate selectivity. For example, adding a small amount of triethylamine can help with baseline streaking of amine-containing compounds.The choice of mobile phase directly impacts the partitioning of the analyte between the stationary and mobile phases. Finding the optimal balance of solvent strength and selectivity is crucial for good separation.
Column Overloading 1. Reduce Sample Load: A general rule of thumb is to load no more than 1-5% of the silica gel mass. 2. Use a Larger Column: If you need to purify a large amount of material, use a column with a larger diameter.Overloading the column leads to broad, overlapping peaks because the stationary phase becomes saturated, preventing proper equilibration.[13]
Incorrect Packing of the Column 1. Ensure a Level Bed: Make sure the top of the silica bed is flat before loading your sample. 2. Use a Slurry Packing Method: Packing the column with a slurry of silica gel in the mobile phase can help create a more uniform and stable column bed.A poorly packed column with channels or cracks will lead to uneven solvent flow and band broadening, resulting in poor resolution.
Sample Application Issues 1. Dry Loading: Adsorb your crude material onto a small amount of silica gel and load the resulting powder onto the column. 2. Minimize Dissolution Volume: If wet loading, dissolve your sample in the minimum amount of solvent possible, preferably a solvent in which it is highly soluble but which is a weak eluent for the chromatography.Applying the sample in a large volume of strong solvent will cause the band to spread out at the top of the column before the separation has even begun.[14]
Guide 2: Troubleshooting Crystallization

Crystallization can be a powerful purification technique, but inducing chlorinated sugars to crystallize can be challenging.

Problem: Compound Will Not Crystallize ("Oils Out")

Potential Cause Troubleshooting Steps Scientific Rationale
Residual Impurities 1. Re-purify by Chromatography: The presence of even small amounts of impurities can inhibit crystal lattice formation. 2. Activated Carbon Treatment: Dissolve the crude product and stir with a small amount of activated carbon to remove colored or highly polar impurities, then filter and attempt crystallization.[6]Impurities can disrupt the ordered packing of molecules required for crystallization, acting as "crystal poisons."
Incorrect Solvent System 1. Systematic Solvent Screening: Test a wide range of solvents and solvent pairs. A good crystallization solvent is one in which your compound is soluble when hot but sparingly soluble when cold. 2. Vapor Diffusion: Dissolve your compound in a good solvent and place it in a sealed chamber with a "poor" solvent (one in which it is insoluble). The slow diffusion of the poor solvent into the good solvent can induce crystallization.The thermodynamics of crystallization are highly dependent on the interactions between the solute and the solvent. Finding the right solvent system is key to achieving supersaturation under controlled conditions.
Supersaturation Not Achieved 1. Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered vial. 2. Cooling: If the compound is soluble in a solvent at room temperature, try cooling the solution slowly in a refrigerator or freezer.Crystallization occurs from a supersaturated solution. This can be achieved by concentrating the solution, changing the temperature, or altering the solvent composition.
Nucleation is Inhibited 1. Scratching: Scratch the inside of the flask with a glass rod at the solvent-air interface to create microscopic imperfections that can serve as nucleation sites. 2. Seeding: Add a tiny crystal of the pure compound (if available) to the supersaturated solution to initiate crystal growth.[6]Nucleation, the initial formation of a stable crystal lattice, is often the rate-limiting step in crystallization. Seeding and scratching provide a template or surface for this process to begin.

Part 3: Experimental Protocols and Visualizations

Protocol 1: General Procedure for Silica Gel Flash Column Chromatography
  • Select an appropriate solvent system based on TLC analysis (target Rf ≈ 0.25).

  • Prepare the column: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a layer of sand.

  • Pack the column: Fill the column with the chosen eluent. Slowly add silica gel as a slurry or dry powder, tapping the column gently to ensure even packing. Add another layer of sand on top of the silica bed.

  • Load the sample: Dissolve the crude chlorinated monosaccharide derivative in a minimal amount of solvent (or adsorb onto silica gel for dry loading). Carefully apply the sample to the top of the column.

  • Elute the column: Add the mobile phase and apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Collect fractions: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Combine and concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Purification TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample (Dry or Wet) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate Analyze 9. Analyze Purity (NMR, MS) Evaporate->Analyze

Protocol 2: Purity Assessment by HPLC-UV/ELSD

For accurate purity assessment, especially for compounds lacking a strong UV chromophore, High-Performance Liquid Chromatography (HPLC) with both UV and Evaporative Light Scattering Detection (ELSD) is recommended.

  • Sample Preparation: Prepare a stock solution of your purified compound at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[8]

    • Mobile Phase: A gradient elution is often necessary.

      • Solvent A: 0.1% Formic acid in water

      • Solvent B: Acetonitrile

    • Gradient: A typical gradient might be 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C to ensure reproducible retention times.

    • Injection Volume: 10-20 µL.

  • Detection:

    • UV/DAD: Monitor at a low wavelength (e.g., 200-220 nm) if no strong chromophore is present. A Diode Array Detector (DAD) is useful for checking peak purity.

    • ELSD: This detector is nearly universal for non-volatile compounds and is ideal for carbohydrates. Typical settings include a drift tube temperature of 50-70 °C and a nebulizer gas pressure of 2-3 bar.

  • Data Analysis: Integrate the peak areas from both detectors. The relative peak area of your main compound will give you an indication of its purity.

HPLC_Troubleshooting cluster_retention Retention Time Issues cluster_shape Peak Shape Issues cluster_pressure Pressure Issues start HPLC Problem Identified RT_Shift {Varying Retention Times |  Cause: System not equilibrated? |  Cause: Temperature fluctuations? |  Cause: Pump mixing issue?} start->RT_Shift Peak_Broad {Broad or Tailing Peaks |  Cause: Column overload? |  Cause: Strong injection solvent? |  Cause: Secondary interactions?} start->Peak_Broad Pressure_High {High Backpressure |  Cause: Column/frit blockage? |  Cause: Salt precipitation? |  Cause: Tubing kinked?} start->Pressure_High RT_Sol {Solutions |  Equilibrate with 10-20 column volumes. |  Use a column oven. |  Hand-mix mobile phase to test.} RT_Shift->RT_Sol Troubleshoot Peak_Sol {Solutions |  Reduce injection concentration/volume. |  Dissolve sample in mobile phase. |  Add modifier (e.g., TFA) to mobile phase.} Peak_Broad->Peak_Sol Troubleshoot Pressure_Sol {Solutions |  Reverse-flush column (disconnect detector). |  Flush system with non-buffered solvent. |  Inspect and replace tubing.} Pressure_High->Pressure_Sol Troubleshoot

References

  • CN102124017A - Method for purification of chlorinated sucrose derivatives by solvent extraction - Google P
  • US5136031A - Chlorination of sugars - Google P
  • Formation of Chlorinated Carbohydrate Degradation Products and Amino Acids during Heating of Sucralose in Model Systems and Food - NIH. (URL: [Link])

  • Isolation and Derivatization of Sucralose from an Artificial Sweetener to Provide a Hands-On Laboratory Experiment Emphasizing Synthesis and Purification | Journal of Chemical Education. (URL: [Link])

  • Optimal Design of a Hydrolysis Sugar Membrane Purification System Using a Superstructure-Based Approach - MDPI. (URL: [Link])

  • The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates | Chemical Reviews - ACS Publications. (URL: [Link])

  • Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Recent Analytical Methods for the Analysis of Sweeteners in Food: A Regulatory Perspective - CORE. (URL: [Link])

  • Comprehensive Analysis of Complicated Chlorination Products in Sucralose Production: Separation, Purification, Structural Identification, Quantification and Source Tracing | Request PDF - ResearchGate. (URL: [Link])

  • Testing Clean-Up Methods for the Quantification of Monosaccharides and Uronic Acids. (URL: [Link])

  • Strategies to Purify Carbohydrate-Based Compounds | Teledyne Labs. (URL: [Link])

  • Liquid Chromatography - Shimadzu. (URL: [Link])

  • Biodegradation of sucralose, a chlorinated carbohydrate, in samples of natural environments - ResearchGate. (URL: [Link])

  • Formation of Chlorinated Carbohydrate Degradation Products and Amino Acids during Heating of Sucralose in Model Systems and Food - ACS Publications. (URL: [Link])

  • Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs. (URL: [Link])

  • Strategies for Protecting Group Free Glycosidation. (URL: [Link])

  • Modification and characterization of chloro-sugar derivatives as anti-bacterial agents - Rowan Digital Works. (URL: [Link])

  • Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC - NIH. (URL: [Link])

  • Chromatography Troubleshooting - YouTube. (URL: [Link])

  • Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC. (URL: [Link])

  • Formation of Chlorinated Carbohydrate Degradation Products and Amino Acids during Heating of Sucralose in Model Systems and Food - PubMed. (URL: [Link])

  • Selected Analytical Methods for Sugar Testing - Mettler Toledo. (URL: [Link])

  • (PDF) Thermal degradation of sucralose: A combination of analytical methods to determine stability and chlorinated byproducts - ResearchGate. (URL: [Link])

  • (PDF) Protecting Groups in Synthesis of Monosaccharides' Derivatives - ResearchGate. (URL: [Link])

  • 1 Protecting Group Strategies in Carbohydrate Chemistry - Wiley-VCH. (URL: [Link])

  • Thermal degradation of sucralose: a combination of analytical methods to determine stability and chlorinated byproducts - PubMed. (URL: [Link])

  • Quantitative Analysis of Sugar Ingredients in Beverages and Food Crops by an Effective Method Combining Naphthimidazole Derivatization and. (URL: [Link])

  • 25.6: Reactions of Monosaccharides - Chemistry LibreTexts. (URL: [Link])

  • Recent Advances in the Synthesis of C-oligosaccharides - PMC - NIH. (URL: [Link])

  • 24.2 Reactions of Monosaccharides | Organic Chemistry - YouTube. (URL: [Link])

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Technical Support Center: Managing Anomerization of 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose. This guide provides in-depth troubleshooting advice and frequently asked questions to help you effectively manage the complexities of anomerization in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is anomerization and why is it a concern with this compound?

A: Anomerization is the process of interconversion between the α and β anomers of a cyclic sugar. For this compound, the anomeric center is C1. The orientation of the acetate group at this position (either axial in the α-anomer or equatorial in the β-anomer) can significantly impact the compound's reactivity in glycosylation reactions, its biological activity, and its spectroscopic signature. Controlling the anomeric ratio is therefore critical for reproducible and predictable experimental outcomes.

Q2: What are the primary factors that influence the anomeric ratio of my product?

A: The anomeric ratio is a delicate balance of thermodynamic and kinetic factors.[1] Key influencers include:

  • Reaction Conditions: Temperature, reaction time, and the nature of the solvent and catalyst can all shift the equilibrium between the α and β anomers.

  • Starting Material: The anomeric configuration of the starting material can sometimes, under kinetically controlled conditions, influence the anomeric configuration of the product.[2]

  • Workup and Purification: Acidic or basic conditions during workup, as well as the choice of chromatography solvent, can promote anomerization.

  • Storage: Improper storage can lead to slow equilibration to the thermodynamically more stable anomer over time.

Q3: How can I determine the anomeric ratio of my sample?

A: The most reliable method for determining the anomeric ratio is through Nuclear Magnetic Resonance (NMR) spectroscopy .[3]

  • ¹H NMR: The anomeric protons (H-1) of the α and β anomers typically appear as distinct doublets with different chemical shifts and coupling constants (J-values). The α-anomer generally has a smaller J-value (around 3-4 Hz) compared to the β-anomer (around 7-8 Hz).

  • ¹³C NMR: The anomeric carbons (C-1) also have distinct chemical shifts, which can be identified using gated-decoupled ¹³C NMR.[4]

Q4: Is the α or β anomer generally more stable?

A: The relative stability of the anomers is governed by the anomeric effect , which describes the tendency of a heteroatomic substituent at the anomeric carbon to prefer the axial position (α-anomer).[5][6] This stereoelectronic effect often makes the α-anomer thermodynamically more stable than the β-anomer, despite potential steric hindrance. However, the magnitude of this effect can be influenced by the solvent and other substituents on the sugar ring.

Troubleshooting Guides

Guide 1: Controlling the α/β Anomer Ratio During Synthesis

A common challenge is obtaining a desired anomeric ratio during the synthesis of this compound. This guide provides strategies to steer the reaction towards either the kinetic or thermodynamic product.

Understanding the Mechanism: Kinetic vs. Thermodynamic Control

The formation of the α and β anomers can be understood through the lens of kinetic and thermodynamic control.

Caption: Kinetic vs. Thermodynamic Pathways in Anomerization.

Strategies for Controlling the Anomeric Ratio:

Parameter To Favor β-Anomer (Kinetic Product) To Favor α-Anomer (Thermodynamic Product) Causality
Temperature Low temperatures (-20°C to 0°C)Higher temperatures (reflux)Lower temperatures favor the faster-forming kinetic product, while higher temperatures provide the energy needed to overcome the activation barrier to the more stable thermodynamic product.
Reaction Time Short reaction timesLonger reaction timesShorter times trap the initial kinetic product, while longer times allow for equilibration to the thermodynamic product.
Solvent Non-polar, aprotic solvents (e.g., dichloromethane, toluene)Polar, protic solvents (e.g., acetic acid)Polar solvents can stabilize the transition state leading to the thermodynamic product and may facilitate the equilibration process.
Catalyst Less acidic Lewis acids (e.g., ZnCl₂)Stronger Lewis acids (e.g., FeCl₃) or Brønsted acidsStronger acids can more effectively catalyze the equilibration to the more stable anomer.

Experimental Protocol: Selective Synthesis of the β-Anomer (Kinetic Control)

  • Starting Material: Begin with the corresponding 3-chloro-3-deoxy-D-glucopyranose.

  • Solvent: Dissolve the starting material in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents: Cool the solution to 0°C and add acetic anhydride and a mild Lewis acid catalyst such as zinc chloride.

  • Monitoring: Monitor the reaction closely by TLC or LC-MS.

  • Quenching: Once the starting material is consumed (typically within a few hours), quench the reaction by pouring it into ice-cold saturated sodium bicarbonate solution.

  • Workup: Extract the product with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Immediately analyze the crude product by ¹H NMR to determine the anomeric ratio.

Guide 2: Preventing Anomerization During Workup and Purification

Anomerization can also occur after the reaction is complete, during the workup and purification stages. The following steps will help preserve your desired anomeric ratio.

Key Considerations:

  • Avoid Strong Acids and Bases: Both acidic and basic conditions can catalyze anomerization. Use mild reagents for quenching and washing steps (e.g., saturated sodium bicarbonate instead of sodium hydroxide).

  • Temperature: Perform all workup and purification steps at low temperatures whenever possible.

  • Chromatography:

    • Stationary Phase: Use neutral silica gel for column chromatography. Acidic or basic silica can promote on-column anomerization.

    • Solvent System: Employ neutral solvent systems. If acidic or basic modifiers are necessary, use them in the smallest effective concentration.

    • Speed: Do not leave the compound on the chromatography column for extended periods.

Troubleshooting Workflow for Purification:

Purification Workflow Crude Product Crude Product NMR Analysis NMR Analysis Crude Product->NMR Analysis Desired Ratio? Desired Ratio? NMR Analysis->Desired Ratio? Proceed to Purification Proceed to Purification Desired Ratio?->Proceed to Purification Yes Re-evaluate Synthesis Re-evaluate Synthesis Desired Ratio?->Re-evaluate Synthesis No Neutral Silica Gel Chromatography Neutral Silica Gel Chromatography Proceed to Purification->Neutral Silica Gel Chromatography Fraction Analysis Fraction Analysis Neutral Silica Gel Chromatography->Fraction Analysis Anomerization Observed? Anomerization Observed? Fraction Analysis->Anomerization Observed? Combine Pure Fractions Combine Pure Fractions Anomerization Observed?->Combine Pure Fractions No Consider Alternative Purification Consider Alternative Purification Anomerization Observed?->Consider Alternative Purification Yes

Caption: Decision workflow for purification to minimize anomerization.

Guide 3: Characterizing the Anomeric Mixture

Accurate characterization of the anomeric ratio is crucial. This guide provides expected NMR spectroscopic data for the α and β anomers of this compound.

Expected NMR Spectroscopic Data (in CDCl₃):

Proton/Carbon α-Anomer Chemical Shift (δ, ppm) β-Anomer Chemical Shift (δ, ppm) Key Differentiating Features
H-1 ~6.3~5.7The α-anomer's H-1 is typically downfield of the β-anomer's H-1. The coupling constant (³JH1,H2) is a key indicator: ~3.5 Hz for α (axial-equatorial coupling) and ~8.0 Hz for β (diaxial coupling).
C-1 ~89-91~91-93The C-1 of the α-anomer is generally upfield compared to the β-anomer.
Acetyl CH₃ Four distinct singletsFour distinct singletsThe chemical shifts of the acetyl protons will differ between the two anomers.

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Integrate the anomeric proton signals to determine the α/β ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to observe the chemical shifts of the anomeric carbons.

  • 2D NMR (Optional): For complex spectra or definitive assignments, COSY and HSQC experiments can be used to correlate protons and carbons.

References

  • St-Gelais, J., et al. (2021). Alternative Synthesis of 1,2,4,6-Tetra-O-Acetyl-3-Deoxy-3-Fluoro-α,β-d-Glucopyranose. ResearchGate. [Link]

  • Lemieux, R. U., & Huber, G. (1955). The Synthesis of β-d-Glucopyranosyl 2-Deoxy-α-d-arabino-hexopyranoside. Canadian Journal of Chemistry, 33(1), 128-133.
  • Wikipedia. Anomeric effect. [Link]

  • Crich, D. (2010). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. Accounts of Chemical Research, 43(8), 1145-1153.
  • Isbell, H. S., & Frush, H. L. (1958). The Synthesis of β-d-Glucopyranosyl 2-Deoxy-α-d-arabino-hexopyranoside. Journal of Organic Chemistry, 23(9), 1309-1319.
  • UCLA. Illustrated Glossary of Organic Chemistry - Anomeric effect. [Link]

  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Zhu, X., & Schmidt, R. R. (2009). New principles for glycoside-bond formation.
  • Boons, G. J., & Hale, K. J. (2000).
  • Davis, B. G., & Fairbanks, A. J. (2002).
  • Matsumura, S., & Toshima, K. (2001). A short synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose and the corresponding alpha-glucosyl chloride from D-mannose.
  • Zhang, Q., & Li, Z. (2017). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 22(10), 1735.
  • Ko, Y. H., et al. (2015). Separation and Identification of alpha- and beta-glycopyranoside anomers. Emery Pharma.
  • Blatter, G., & Jacquinet, J. C. (1996). The use of 2-deoxy-2-trichloroacetamido-D-glucopyranose derivatives in syntheses of hyaluronic acid-related tetra-, hexa-, and octa-saccharides having a methyl beta-D-glucopyranosiduronic acid at the reducing end.
  • Ko, Y. H., et al. (2015). Separation and Identification of alpha- and beta-glycopyranoside anomers. Emery Pharma.
  • Zhang, Q., & Li, Z. (2017). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 22(10), 1735.
  • Mann, E., Chiara, J. L., & Verkhnyatskaya, S. (2020). Synthesis of 1,3,4,6-Tetra-O-Acetyl-2-Azido-2-Deoxy-α,β-d-Galactopyranose.
  • Zeferino-Díaz, R., et al. (2017). Supplementary Information: Streamlining routine organic chemistry reactions by the employment of high shear mixers. Royal Society of Chemistry.
  • Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London.
  • NIST. β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)
  • BenchChem. Spectroscopic Comparison of Alpha and Beta Anomers of 6-Chloro-6-deoxy-d-glucopyranose: A Guide for Researchers.
  • Wang, C., et al. (2005). Preparation of α and β anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose based upon anomerization and kinetic acetylation.
  • Sigma-Aldrich. 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose.
  • Taylor, N. F., & Kent, P. W. (1958). Co-crystals of 3-deoxy-3-fluoro-α-D-glucopyranose and 3-deoxy-3-fluoro-β-D-glucopyranose. Journal of the Chemical Society, 872-875.
  • Fairbanks, A. J., & Stick, R. V. (2016).
  • Dahmén, J., et al. (1983). 1,3,4,6-Tetra-O-acetyl-2-chloroacetamido-2-deoxy-beta-D-glucopyranose as a glycosyl donor in syntheses of oligosaccharides.
  • Blatter, G., & Jacquinet, J. C. (1996). The use of 2-deoxy-2-trichloroacetamido-D-glucopyranose derivatives in syntheses of hyaluronic acid-related tetra-, hexa-, and octa-saccharides having a methyl beta-D-glucopyranosiduronic acid at the reducing end.
  • Demchenko, A. V., & De Meo, C. (2007). Regio- and stereoselective anomeric esterification of glucopyranose 1,2-diols and a facile preparation of 2-O-acetylated glucopyranosyl trichloroacetimidates from the corresponding 1,2-diols.

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Technical Support Center: Catalyst Selection for Glycosylation with Chlorinated Sugars

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for glycosylation using chlorinated sugar donors. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of forming glycosidic bonds with glycosyl chlorides. Here, we move beyond simple protocols to explore the underlying principles of catalyst selection, troubleshoot common experimental hurdles, and provide field-proven insights to enhance the success of your carbohydrate synthesis endeavors.

Section 1: Fundamentals of Activating Glycosyl Chlorides

The journey to a successful glycosylation begins with understanding the activation of the glycosyl donor. Glycosyl chlorides, while more stable and often easier to prepare than their bromide or iodide counterparts, require a promoter or catalyst to become sufficiently electrophilic for reaction with a glycosyl acceptor.[1] The central event in most of these reactions is the formation of a highly reactive oxocarbenium ion intermediate.

The catalyst's primary role is to facilitate the departure of the chloride leaving group from the anomeric center. This is typically achieved by a Lewis acid that coordinates to the anomeric chlorine, weakening the C-Cl bond and promoting its cleavage.

G donor Glycosyl Chloride (R-Cl) intermediate Oxocarbenium Ion Intermediate donor->intermediate Activation catalyst Catalyst (e.g., Lewis Acid) catalyst->intermediate acceptor Acceptor (Nu-H) product Glycoside Product (R-Nu) acceptor->product intermediate->product Nucleophilic Attack byproduct Byproduct (H-Cl)

Caption: General mechanism of glycosyl chloride activation.

Section 2: Catalyst Selection Guide & FAQs

Choosing the right catalyst is paramount and depends on multiple factors including the reactivity of your donor and acceptor, the desired stereochemical outcome, and the functional groups present in your substrates.

Q1: What are the most common catalysts for activating glycosyl chlorides and when should I use them?

The toolkit for activating glycosyl chlorides is diverse, ranging from classic stoichiometric promoters to modern catalytic systems. The choice depends heavily on the substrate's electronic properties—often described as "armed" (electron-donating protecting groups, more reactive) or "disarmed" (electron-withdrawing protecting groups, less reactive).[2]

Catalyst / Promoter SystemTypical LoadingKey Features & AdvantagesCommon SubstratesStereochemical Influence
Silver Salts (e.g., Ag₂O, AgOTf) Stoichiometric or CatalyticThe classic Koenigs-Knorr method. Reliable, but requires stoichiometric silver and can be heterogeneous.[3]Both armed and disarmed donors.Often influenced by neighboring group participation.
Cooperative Ag₂O/TfOH 0.5 equiv Ag₂O, 0.25-0.5 equiv TfOHHighly efficient for both armed and disarmed donors, with rapid reaction times.[3]Benzoylated and benzylated donors.High yields with moderate to good selectivity.
Palladium(II) Complexes (e.g., Pd(OAc)₂) 2-5 mol%Homogeneous and truly catalytic. Tolerates various functional groups and offers a simple, robust protocol.[1]Primarily armed donors (e.g., benzylated).Generally α-selective for O-glycosylation, β-selective for N-glycosylation.[1]
Iron(III) Chloride (FeCl₃) CatalyticInexpensive and effective for activating electronically deactivated (disarmed) glycosyl chlorides.[3]Benzoylated (disarmed) donors.Can be slow but effective where other catalysts fail.
Organocatalysts (e.g., Thioureas) 5-20 mol%Metal-free activation via hydrogen bonding. Operates under mild, neutral conditions with excellent functional group tolerance.[4][5]Armed and 2-azido donors.Can provide high stereoselectivity (often SN2-like).[5]
Q2: My primary goal is stereoselectivity. How do I choose a catalyst to control the anomeric linkage (α vs. β)?

Controlling stereochemistry is one of the most significant challenges in glycosylation. Your strategy will depend largely on the protecting group at the C2 position of your glycosyl donor.

  • For 1,2-trans Glycosides (e.g., β-glucosides, α-mannosides): The easiest path is to use a participating group at the C2 position (e.g., acetate, benzoate). The acyl group participates in the reaction, forming a transient acyloxonium ion that shields one face of the molecule, directing the incoming acceptor to attack from the opposite face.[2][6] Most standard Lewis acid catalysts (AgOTf, FeCl₃) will work well in this scenario.

  • For 1,2-cis Glycosides (e.g., α-glucosides, β-mannosides): This is significantly more challenging and requires a non-participating group at C2 (e.g., benzyl ether, azido). With no group to direct the reaction, you often get a mixture of anomers. Success hinges on carefully tuning the catalyst, solvent, and temperature.

    • Catalyst-Controlled Reactions: Certain catalysts are designed to override inherent substrate biases. For example, Jacobsen's macrocyclic bis-thiourea catalysts can activate glycosyl chlorides and promote SN2-type reactions to deliver 1,2-trans products even with non-participating groups.[5] Conversely, other systems, like certain palladium catalysts, may favor the formation of α-glycosides.[1]

    • SN2-like Displacement: Conditions that favor a direct displacement of the chloride, such as the use of certain hydrogen-bond-donating organocatalysts, can lead to inversion of the anomeric stereocenter.[4][5]

G start Select Glycosylation Stereochemical Goal c2_check C2 Protecting Group? start->c2_check participating Participating Group (e.g., Acyl) c2_check->participating Yes non_participating Non-Participating Group (e.g., Benzyl, Azido) c2_check->non_participating No catalyst_choice Use Standard Promoter (e.g., AgOTf, FeCl₃) participating->catalyst_choice advanced_catalyst Use Advanced System: - Catalyst Control (e.g., Pd(II), Thiourea) - Solvent/Temp Optimization non_participating->advanced_catalyst trans_product Result: 1,2-trans Glycoside (β-gluco, α-manno) cis_product Goal: 1,2-cis Glycoside (α-gluco, β-manno) catalyst_choice->trans_product advanced_catalyst->cis_product

Caption: Decision workflow for stereoselective glycosylation.

Section 3: Troubleshooting Guide

Even with careful planning, glycosylation reactions can be capricious. Here are solutions to common problems.

Q3: My reaction is sluggish or fails to proceed. What are the likely causes?
  • Insufficient Activation:

    • Disarmed Donor: If your donor has electron-withdrawing groups (e.g., benzoates), it is "disarmed" and requires a more powerful activator. A standard silver salt might be insufficient. Solution: Switch to a stronger promoter system like cooperative Ag₂O/TfOH or catalytic FeCl₃.[3]

    • Catalyst Deactivation: Many Lewis acids are sensitive to moisture. Ensure your glassware is flame-dried and all reagents and solvents are anhydrous. Molecular sieves are essential.[7]

    • Low Temperature: While low temperatures are often used to enhance selectivity, they can also slow the reaction to a halt, especially with less reactive substrates. Solution: Try gradually increasing the reaction temperature. For some robust systems, like Pd(OAc)₂, reactions can be run at room temperature or even heated to 60 °C.[1]

  • Low Nucleophilicity of Acceptor:

    • Steric Hindrance: A sterically hindered hydroxyl group on the acceptor will react more slowly.

    • Electronic Effects: Electron-withdrawing groups on the acceptor can reduce the nucleophilicity of the hydroxyl group.

    • Solution: Increase the equivalents of the donor (1.5-2.0 equiv), increase the reaction time, or consider a more reactive glycosyl donor if possible.

Q4: I'm getting a good conversion of my donor, but my yield is low due to side products. What's happening?

Several side reactions can plague glycosylations. Identifying the byproduct is the first step to mitigation.[8][9]

  • Hydrolysis: If your donor reacts with trace water instead of your acceptor, you will regenerate the hemiacetal.

    • Cause: Inadequate drying of reagents, acceptor, solvent, or reaction atmosphere.

    • Solution: Rigorously dry all components. Use freshly activated molecular sieves. Azeotropic distillation of the acceptor with toluene before the reaction can remove residual water.[7]

  • Elimination: The donor can eliminate to form a glycal, especially with basic promoters or at high temperatures.

    • Cause: The presence of a base or excessive heat can promote elimination.

    • Solution: Ensure the reaction conditions are not basic, unless required by the specific protocol. If heating, increase the temperature cautiously.

  • Rearrangement/Aglycon Transfer: Imidate donors are known to rearrange, but chlorinated donors can also participate in complex side reactions. For instance, with some catalysts, the donor itself can act as a nucleophile, leading to unwanted oligomerization.[10]

    • Cause: High concentration of a highly reactive donor.

    • Solution: Consider an "inverse procedure" where the acceptor and catalyst are mixed, and the donor is added slowly to keep its instantaneous concentration low.

Caption: Troubleshooting workflow for low-yielding glycosylations.

Section 4: Experimental Protocols

Protocol 1: Highly Efficient Glycosylation using Cooperative Silver(I) Oxide-Triflic Acid Catalysis

Adapted from recent advancements in Koenigs-Knorr-type reactions.[3]

This protocol is effective for a wide range of donors, including deactivated benzoylated chlorides.

  • Preparation:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the glycosyl acceptor (1.0 equiv) and freshly activated powdered 4Å molecular sieves.

    • Seal the flask with a septum and purge with Argon or Nitrogen.

    • Add anhydrous dichloromethane (DCM) via syringe. Stir the suspension at room temperature for 30 minutes.

  • Reaction:

    • In a separate, dry vial, dissolve the glycosyl chloride donor (1.2 equiv) in anhydrous DCM.

    • Cool the acceptor suspension to the desired temperature (e.g., -40 °C).

    • Add silver(I) oxide (Ag₂O, 0.5 equiv) to the acceptor suspension.

    • Add the glycosyl donor solution to the suspension via syringe.

    • Finally, add a stock solution of triflic acid (TfOH, 0.25-0.5 equiv) in DCM dropwise. The reaction mixture typically turns dark.

  • Monitoring and Workup:

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the donor is consumed (typically 30-60 minutes).

    • Quench the reaction by adding solid NaHCO₃ or a few drops of triethylamine.

    • Allow the mixture to warm to room temperature. Filter through a pad of Celite®, washing the pad with additional DCM.

    • Concentrate the filtrate in vacuo. The resulting residue can be purified by silica gel flash chromatography.

Protocol 2: Palladium-Catalyzed O-Glycosylation

Adapted from modern catalytic methods.[1]

This protocol offers a simple, homogeneous, and robust method for many O-glycosylations.

  • Preparation:

    • To a dry glass vial equipped with a magnetic stir bar, add the glycosyl acceptor (1.0 equiv), the perbenzyl mannosyl chloride donor (1.5 equiv), and Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%).

  • Reaction:

    • Purge the vial with Nitrogen or Argon and seal with a PTFE-lined cap.

    • Add anhydrous chloroform (CHCl₃) via syringe to achieve a suitable concentration (e.g., 0.1 M).

    • Stir the reaction mixture at room temperature for 24 hours. For less reactive substrates, the temperature may be increased to 60 °C.[11]

  • Monitoring and Workup:

    • Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture directly in vacuo.

    • Purify the resulting residue by silica gel flash chromatography to yield the desired O-glycoside.

References
  • An, S., Wang, Q., Zhu, W., Sun, Q., He, G., & Chen, G. (2020). Palladium-Catalyzed O- and N-Glycosylation with Glycosyl Chlorides. CCS Chemistry, 3(7), 1-16. [Link]

  • An, S., Wang, Q., Zhu, W., Sun, Q., He, G., & Chen, G. (2020). Palladium-Catalyzed O- and N-Glycosylation with Glycosyl Chlorides. CCS Chemistry. [Link]

  • Kancharla, P. K., & Madduri, S. L. (2023). Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide. ACS Catalysis. [Link]

  • McKay, M. J., & Nguyen, H. M. (2012). Recent Advances in Transition Metal-Catalyzed Glycosylation. ACS Catalysis. [Link]

  • Imamura, A., & Ando, H. (2021). Glycosidation using trichloroacetimidate donor. Glycoscience Protocols (GlycoPODv2). [Link]

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  • Taylor, M. S., & Jacobsen, E. N. (2006). Synthesis of glycosyl chlorides using catalytic Appel conditions. Organic & Biomolecular Chemistry. [Link]

  • Ye, X., et al. (2021). Hydrogen bond activated glycosylation under mild conditions. Chemical Science. [Link]

  • Christensen, H. M., et al. (2015). Common side reactions of the glycosyl donor in chemical glycosylation. Carbohydrate Research. [Link]

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  • Codée, J. D. C., & van der Marel, G. A. (2012). Selective Glycosylation: Synthetic Methods and Catalysts. ResearchGate. [Link]

  • Debenham, J. S., & Fraser-Reid, B. (2000). Chemical O-Glycosylations: An Overview. Accounts of Chemical Research. [Link]

  • Schmidt, R. R., et al. (2015). Stereoselective synthesis of glycosides using (salen)Co catalysts as promoters. Chemical Science. [Link]

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  • Nagorny, P., & Demchenko, A. V. (2022). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Chemical Reviews. [Link]

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  • Bennett, C. S. (2019). Matching Glycosyl Donor Reactivity to Sulfonate Leaving Group Ability Permits SN2 Glycosylations. Journal of the American Chemical Society. [Link]

  • van der Vorm, S., et al. (2019). Formation of Glycosyl Trichloroacetamides from Trichloroacetimidate Donors Occurs through an Intermolecular Aglycon Transfer Reaction. Organic Letters. [Link]

  • Kumar, A., & Tiwari, V. K. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. ResearchGate. [Link]

  • Chizhov, A. O., et al. (2023). Phase-Transfer Catalyzed Microfluidic Glycosylation: A Small Change in Concentration Results in a Dramatic Increase in Stereoselectivity. MDPI. [Link]

  • Liu, W., et al. (2024). Creating glycoside diversity through stereoselective carboboration of glycals. Nature Communications. [Link]

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Validation & Comparative

Navigating the Glycosylation Landscape: A Comparative Reactivity Guide to 3-Chloro-3-Deoxy-Glucopyranosyl Donors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise construction of glycosidic linkages is a cornerstone of innovation. The choice of the glycosyl donor is paramount, dictating the efficiency, stereochemical outcome, and ultimately, the success of a synthetic campaign. Within the diverse arsenal of glycosyl donors, those featuring modifications to the core carbohydrate scaffold present unique reactivity profiles. This guide provides an in-depth comparative analysis of 3-chloro-3-deoxy-glucopyranosyl donors, a class of synthons with significant potential in constructing modified glycans and glycoconjugates.

It is crucial to note that while the principles of glycosylation chemistry are well-established, direct, side-by-side quantitative experimental comparisons of 3-chloro-3-deoxy-glucopyranosyl donors against their unmodified or otherwise substituted counterparts are not extensively documented in peer-reviewed literature. Therefore, this guide will provide a robust theoretical and predictive comparison grounded in fundamental principles of physical organic chemistry and extensive experience in the field of carbohydrate synthesis. We will extrapolate from known electronic and steric effects to forecast the reactivity and utility of these specialized donors.

The Influence of the C-3 Chloro Substituent: An Electronic and Steric Perspective

The reactivity of a glycosyl donor is fundamentally governed by the stability of the transient electrophilic species formed at the anomeric center upon activation. This stability is modulated by the electronic and steric properties of the substituents on the pyranose ring. The introduction of a chlorine atom at the C-3 position of a glucopyranosyl donor invokes two primary competing effects:

  • Inductive Effect (-I): Chlorine is a highly electronegative atom, and as such, it exerts a strong electron-withdrawing inductive effect (-I).[1][2][3] This effect is transmitted through the sigma bonds of the pyranose ring, pulling electron density away from the anomeric center.[4] A decrease in electron density at the anomeric carbon destabilizes the developing positive charge of the oxocarbenium-ion-like transition state in an S(_N)1-type glycosylation mechanism.[5][6][7] This destabilization leads to a higher activation energy for its formation, thus "disarming" the glycosyl donor and reducing its overall reactivity.[8] The inductive effect's influence diminishes with distance, but its impact from the C-3 position is significant.[1][3][9]

  • Steric Effects: The spatial arrangement of the C-3 chloro group, whether axial or equatorial, can influence the trajectory of the incoming nucleophile (the glycosyl acceptor) and the conformational equilibrium of the pyranose ring. An axial chloro substituent can introduce 1,3-diaxial steric strain, potentially destabilizing the ground state of the donor and influencing the stereochemical outcome of the glycosylation.[10][11][12][13] Conversely, an equatorial substituent is generally more stable and presents less steric hindrance.[10][12][14]

Based on these principles, a 3-chloro-3-deoxy-glucopyranosyl donor is predicted to be a disarmed glycosyl donor, exhibiting lower reactivity compared to its parent glucopyranosyl donor.

Predicted Reactivity Comparison with Common Glycosyl Donors

To provide a practical framework for synthetic planning, we can position 3-chloro-3-deoxy-glucopyranosyl donors within the reactivity spectrum of other commonly employed donors. The following table presents a predicted reactivity comparison, with the understanding that this is a qualitative assessment based on electronic effects.

Glycosyl Donor TypeKey Structural FeaturePredicted Relative ReactivityRationale
Per-O-benzylated Glucosyl DonorElectron-donating benzyl ethersVery High (Armed)Benzyl ethers are electron-donating, stabilizing the oxocarbenium ion and increasing reactivity.
2-Deoxy-Glucosyl DonorNo C-2 substituentHighThe absence of an electron-withdrawing group at C-2 makes these donors highly reactive, though stereocontrol can be challenging.[15]
Per-O-acetylated Glucosyl DonorElectron-withdrawing acetyl estersModerate (Disarmed)Acetyl groups are electron-withdrawing, destabilizing the oxocarbenium ion and reducing reactivity compared to benzylated donors.
3-Chloro-3-deoxy-Glucosyl Donor Electron-withdrawing C-3 chloro group Low to Moderate (Disarmed) The strong inductive effect of the C-3 chlorine significantly disarms the donor, predicting lower reactivity than per-O-acetylated donors.
2-Azido-2-deoxy-Glucosyl DonorElectron-withdrawing azido group at C-2Low (Highly Disarmed)The powerful electron-withdrawing nature of the azido group at C-2 strongly disarms the donor.

Experimental Design for a Comparative Reactivity Study

To empirically validate the predicted reactivity, a series of competitive glycosylation experiments could be designed. A standardized protocol would be essential to ensure the comparability of the results.

Protocol: Competitive Glycosylation for Relative Reactivity Determination
  • Preparation of Donors: Synthesize the 3-chloro-3-deoxy-glucopyranosyl trichloroacetimidate and a reference donor (e.g., per-O-acetyl-glucopyranosyl trichloroacetimidate) with identical protecting groups at other positions.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve equimolar amounts of the 3-chloro-3-deoxy-glucopyranosyl donor and the reference donor in anhydrous dichloromethane.

  • Addition of Acceptor: Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a standard glycosyl acceptor (e.g., methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside).

  • Initiation: Cool the reaction mixture to a defined temperature (e.g., -78 °C) and add a catalytic amount of a Lewis acid promoter (e.g., trimethylsilyl trifluoromethanesulfonate, TMSOTf).

  • Monitoring and Quenching: Monitor the reaction by thin-layer chromatography (TLC). Once the acceptor is consumed, quench the reaction by adding triethylamine.

  • Analysis: After workup and purification, determine the ratio of the two disaccharide products by \¹H NMR spectroscopy or high-performance liquid chromatography (HPLC). The product ratio will provide a quantitative measure of the relative reactivity of the two donors.

Mechanistic Considerations and Stereochemical Outcomes

The mechanism of glycosylation can range on a spectrum from S(_N)1-like, proceeding through a discrete oxocarbenium ion intermediate, to S(_N)2-like, involving a direct displacement of the leaving group. The strong electron-withdrawing nature of the C-3 chloro group is expected to disfavor the formation of a fully developed oxocarbenium ion. Consequently, glycosylation reactions with 3-chloro-3-deoxy-glucopyranosyl donors are more likely to proceed via an S(_N)2-like mechanism.

This has significant implications for the stereochemical outcome. In an S(_N)2-like pathway, the nucleophile attacks from the side opposite to the leaving group. Therefore, the anomeric configuration of the donor will strongly influence the configuration of the product. For instance, an α-trichloroacetimidate donor would be expected to yield a β-glycoside.

Visualizing the Concepts

Diagram 1: Electronic Effects on Donor Reactivity

G Armed Per-O-benzylated (Electron-Donating) Disarmed Per-O-acetylated (Electron-Withdrawing) Armed->Disarmed Decreasing Reactivity Chloro 3-Chloro-3-deoxy (Strongly Electron-Withdrawing) Disarmed->Chloro Further Decrease in Reactivity

Caption: Predicted reactivity spectrum of glycosyl donors.

Diagram 2: Proposed Experimental Workflow for Reactivity Comparison

G Start Equimolar Mixture of Donors (3-Chloro & Reference) Acceptor Add Sub-stoichiometric Glycosyl Acceptor Start->Acceptor Step 1 Reaction Initiate with Lewis Acid (e.g., TMSOTf) Acceptor->Reaction Step 2 Analysis Quench and Analyze Product Ratio (NMR/HPLC) Reaction->Analysis Step 3

Caption: Workflow for competitive glycosylation experiment.

Conclusion and Future Outlook

While direct experimental data remains to be established, a thorough understanding of fundamental chemical principles allows for a strong predictive model for the reactivity of 3-chloro-3-deoxy-glucopyranosyl donors. These donors are anticipated to be significantly "disarmed" due to the potent electron-withdrawing inductive effect of the C-3 chloro substituent. This predicted lower reactivity can be strategically employed in complex oligosaccharide synthesis, for instance, in chemoselective glycosylation strategies where a less reactive donor is required.

The field would greatly benefit from systematic experimental studies to quantify the reactivity of this and other halogenated glycosyl donors. Such data would provide a more precise tool for synthetic chemists and accelerate the development of novel glycoconjugates with tailored biological activities.

References

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A Researcher's Guide to Stereochemical Analysis of 3-Chloro-3-Deoxy Glycosides by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The introduction of a chloro-substituent at the C-3 position of glycosides introduces significant stereochemical complexity. The determination of both the anomeric configuration (α or β) and the relative stereochemistry at the C-2, C-3, and C-4 centers is a non-trivial challenge crucial for the advancement of drug development and chemical biology. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques to unambiguously assign the stereochemistry of 3-chloro-3-deoxy glycosides. We will delve into the practical application of ¹H and ¹³C NMR, with a focus on the interpretation of coupling constants and chemical shifts, and explore the definitive power of 2D NMR experiments such as COSY, HSQC, and particularly NOESY/ROESY for elucidating through-space atomic proximities. This guide is intended for researchers and scientists who require a robust and validated methodology for the stereochemical characterization of these challenging molecules.

Introduction: The Stereochemical Challenge

Glycosides play a pivotal role in a myriad of biological processes. The synthesis of modified glycosides, such as the 3-chloro-3-deoxy analogues, is a key strategy in the development of novel therapeutics and chemical probes. The introduction of a chlorine atom at the C-3 position, however, significantly alters the electron density and conformational preferences of the pyranose ring, often complicating stereochemical analysis by standard methods. An incorrect stereochemical assignment can lead to misinterpretation of biological activity and hinder drug development efforts. Therefore, a rigorous and systematic approach to stereochemical elucidation is paramount.

NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule.[1] This guide will walk you through a logical workflow, from basic 1D NMR to advanced 2D techniques, to confidently assign the stereochemistry of your 3-chloro-3-deoxy glycoside products.

The Stereochemical Puzzle: Anomeric and Ring Configuration

Two key stereochemical questions must be answered for a 3-chloro-3-deoxy glycoside:

  • The Anomeric Configuration (C-1): Is the glycosidic bond in the α (axial) or β (equatorial) configuration?

  • The Ring Configuration (C-2, C-3, C-4): What is the relative orientation of the substituents on the pyranose ring? For example, in a glucopyranoside derivative, the introduction of the C-3 chloro group could potentially lead to diastereomers such as the gluco, allo, or manno configurations.

The presence of the electronegative chlorine atom at C-3 influences the chemical shifts of neighboring protons (H-2, H-3, H-4) and can alter the torsional angles between them, thereby affecting the magnitude of their vicinal coupling constants (³JH,H).

The NMR Toolkit: A Comparative Approach

A multi-faceted NMR approach is essential for unambiguous stereochemical assignment. The following sections compare the utility of different NMR experiments in solving the stereochemical puzzle of 3-chloro-3-deoxy glycosides.

¹H NMR: The First Look - Chemical Shifts (δ) and Coupling Constants (³JH,H)

A standard ¹H NMR spectrum provides initial, yet crucial, pieces of the puzzle.

  • Anomeric Proton (H-1) Chemical Shift: The chemical shift of the anomeric proton is a good first indicator of its configuration. Generally, for pyranosides, the anomeric proton of a β-anomer (equatorial) resonates at a higher field (lower ppm) than the α-anomer (axial). However, this is a general trend and should be corroborated with other data.

  • Vicinal Coupling Constants (³JH,H): The magnitude of the three-bond coupling constant between adjacent protons is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[2] This is arguably the most valuable piece of information from a 1D ¹H NMR spectrum for determining stereochemistry.[3][4]

    • ³JH1,H2: This coupling constant is a primary indicator of the anomeric configuration. A large coupling constant (typically 7-9 Hz) indicates a trans-diaxial relationship between H-1 and H-2, which is characteristic of a β-anomer in the common ⁴C₁ chair conformation. A smaller coupling constant (typically 2-4 Hz) suggests a gauche relationship, indicative of an α-anomer.

    • ³JH2,H3 and ³JH3,H4: These coupling constants provide information about the relative stereochemistry of the C-2, C-3, and C-4 substituents. By analyzing the magnitude of these couplings, one can deduce the axial or equatorial orientations of H-2, H-3, and H-4, and thus infer the overall configuration of the pyranose ring. For instance, a large ³JH3,H4 (~9-10 Hz) would suggest a trans-diaxial arrangement of H-3 and H-4.

¹³C NMR: Supporting Evidence

While ¹H NMR is often more informative for stereochemistry, ¹³C NMR provides complementary data. The chemical shift of the anomeric carbon (C-1) can also be indicative of the anomeric configuration, with C-1 of β-anomers typically appearing at a lower field (higher ppm) than that of α-anomers. The chemical shifts of the other ring carbons (C-2, C-3, C-4, C-5) are also sensitive to the stereochemical environment and can be compared to literature values for known compounds.[5]

2D NMR Spectroscopy: Unambiguous Assignments

Two-dimensional NMR experiments are indispensable for confirming assignments and providing definitive proof of stereochemistry.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, allowing for the tracing of the entire proton spin system of the glycoside. This is the first step in assigning all the proton resonances.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of the ¹³C NMR spectrum.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful NMR techniques for determining stereochemistry.[6][7] They detect through-space interactions between protons that are close to each other (< 5 Å), irrespective of whether they are directly bonded.[8]

    • Anomeric Configuration: For an α-anomer, a strong NOE correlation is expected between the axial H-1 and the axial H-3 and H-5 protons. For a β-anomer, the equatorial H-1 will show NOE correlations to the equatorial H-2 and often to H-3 and H-5, which are on the same face of the ring.

    • Ring Configuration: The pattern of NOE correlations between the ring protons provides a detailed picture of their spatial arrangement. For example, the presence of strong 1,3-diaxial NOE correlations (e.g., between H-2 and H-4) can confirm the relative stereochemistry of the substituents at these positions.

For small to medium-sized molecules like many glycosides, ROESY is often preferred over NOESY as it avoids the complication of zero or negative NOEs and is less prone to spin diffusion artifacts.[6][9]

Case Study: A Comparative Analysis

To illustrate the power of this analytical approach, let's consider a hypothetical case of differentiating between two possible products of a glycosylation reaction: methyl 3-chloro-3-deoxy-α-D-glucopyranoside and methyl 3-chloro-3-deoxy-α-D-allopyranoside .

Table 1: Predicted Key ¹H NMR Parameters for Hypothetical Stereoisomers

ParameterMethyl 3-chloro-3-deoxy-α-D-glucopyranoside (⁴C₁ conformation)Methyl 3-chloro-3-deoxy-α-D-allopyranoside (⁴C₁ conformation)Rationale
³JH1,H2 ~3-4 Hz~3-4 HzH-1 is axial and H-2 is equatorial in both α-anomers (gauche relationship).
³JH2,H3 ~9-10 Hz~3-4 HzIn the gluco isomer, H-2 and H-3 are trans-diaxial. In the allo isomer, H-2 and H-3 are cis (gauche relationship).
³JH3,H4 ~9-10 Hz~3-4 HzIn the gluco isomer, H-3 and H-4 are trans-diaxial. In the allo isomer, H-3 and H-4 are cis (gauche relationship).

Table 2: Expected Key NOESY/ROESY Correlations for Hypothetical Stereoisomers

CorrelationMethyl 3-chloro-3-deoxy-α-D-glucopyranosideMethyl 3-chloro-3-deoxy-α-D-allopyranosideRationale
H-1 ↔ H-2 StrongStrongH-1 and H-2 are on the same face of the ring in both α-anomers.
H-1 ↔ H-4 Weak/AbsentStrongIn the allo isomer, the axial H-1 is spatially close to the axial H-4. This is not the case in the gluco isomer where H-4 is equatorial.
H-2 ↔ H-4 StrongWeak/AbsentA strong 1,3-diaxial correlation is expected between H-2 and H-4 in the allo isomer. This is absent in the gluco isomer where H-2 and H-4 are equatorial.

Experimental Protocols

Sample Preparation
  • Dissolve 5-10 mg of the purified 3-chloro-3-deoxy glycoside in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, D₂O).

  • Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

  • For samples in D₂O, lyophilize the sample from D₂O two to three times to exchange any exchangeable protons (e.g., -OH) with deuterium.

NMR Data Acquisition

The following is a general workflow for acquiring the necessary NMR data. Specific parameters should be optimized for the instrument and sample.

  • ¹H NMR:

    • Acquire a standard 1D ¹H spectrum with sufficient resolution to accurately measure coupling constants.

    • Ensure a sufficient number of scans for good signal-to-noise.

  • COSY:

    • Acquire a standard gradient-selected COSY (gCOSY) experiment.

    • Typically, 2 scans per increment and 256-512 increments in the indirect dimension are sufficient.

  • HSQC:

    • Acquire a standard gradient-selected HSQC experiment.

    • Optimize the ¹JCH coupling constant (typically ~145 Hz for pyranosides).

  • ROESY:

    • Acquire a 2D ROESY experiment.

    • Use a mixing time appropriate for the size of the molecule (typically 200-500 ms for small molecules).[10]

    • Ensure proper phase cycling to suppress artifacts.

Data Analysis Workflow

The following diagram illustrates a logical workflow for the analysis of the acquired NMR data.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Analysis cluster_assignment Stereochemical Assignment H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Assign Spin System Anomeric Anomeric Configuration (α/β) H1_NMR->Anomeric ³J(H1,H2) C13_NMR ¹³C NMR HSQC HSQC COSY->HSQC Proton-Carbon Correlation Ring Ring Configuration (gluco, allo, etc.) COSY->Ring ³J(H,H) analysis HSQC->C13_NMR Assign ¹³C Spectrum ROESY ROESY/NOESY ROESY->Anomeric Through-space correlations ROESY->Ring 1,3-diaxial correlations Final Final Structure Anomeric->Final Ring->Final

Sources

mass spectrometry analysis of acetylated chlorodeoxyglucopyranose

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Acetylated Chlorodeoxyglucopyranose

For researchers, medicinal chemists, and drug development professionals, the precise structural characterization of synthetic carbohydrate derivatives is a critical step in ensuring product purity, confirming identity, and understanding reactivity. Acetylated chlorodeoxyglucopyranose, a modified sugar containing both acetyl protecting groups and a chlorine substituent, presents a unique analytical challenge that is well-suited to mass spectrometry. The choice of ionization technique and analytical platform can profoundly impact the quality and type of data obtained.

This guide provides a comparative analysis of the three principal mass spectrometry workflows for characterizing acetylated chlorodeoxyglucopyranose: Gas Chromatography-Mass Spectrometry (GC-MS), Electrospray Ionization-Mass Spectrometry (ESI-MS), and Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS). As a Senior Application Scientist, my objective is to move beyond mere protocols and delve into the causality behind experimental choices, empowering you to select and implement the optimal method for your research needs.

The Analytical Imperative: Why Mass Spectrometry?

Mass spectrometry is indispensable for analyzing modified carbohydrates as it provides two fundamental pieces of information: the precise molecular weight and the structural fingerprint based on fragmentation patterns. For a molecule like acetylated chlorodeoxyglucopyranose, this allows for the unambiguous confirmation of:

  • Successful Acetylation: Verifying the addition of the correct number of acetyl groups.

  • Chlorine Incorporation: Confirming the presence and stoichiometry of the halogen.

  • Structural Integrity: Ensuring the pyranose ring has not undergone rearrangement or degradation during synthesis.

The primary challenge lies in choosing an ionization method that can either preserve the molecular ion for accurate mass determination or induce controlled, informative fragmentation for structural elucidation.

Comparative Analysis of Core Techniques

We will explore the theoretical underpinnings and practical applications of GC-MS, ESI-MS, and MALDI-TOF MS for this specific analytical task.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is a powerful and robust technique for the analysis of volatile and semi-volatile compounds.[1] The acetylation of the glucopyranose derivative is advantageous here, as it replaces polar hydroxyl groups with less polar acetyl groups, significantly increasing the molecule's volatility and making it amenable to GC analysis.[2][3]

Principle and Rationale: In this workflow, the sample is first vaporized in a heated injector and separated based on its boiling point and interactions with a capillary column. Upon elution from the column, the analyte enters the ion source where it is bombarded by a high-energy electron beam (typically 70 eV). This is a "hard" ionization technique that imparts significant energy into the molecule, causing extensive and reproducible fragmentation.

The key strength of EI is the generation of a rich fragmentation pattern that serves as a structural fingerprint. While the molecular ion (M⁺˙) may be weak or absent for less stable molecules, the fragments provide definitive structural information.[4]

Expected Fragmentation Pattern: The fragmentation of acetylated chlorodeoxyglucopyranose in EI-MS is highly predictable. Key fragmentation pathways include:

  • Loss of an Acetyl Radical (·CH₃CO): A common fragmentation resulting in an [M - 43]⁺ ion.

  • Loss of Acetic Acid (CH₃COOH): A characteristic loss of 60 Da from the molecular ion, often occurring via a six-membered ring rearrangement.

  • Cleavage of the Pyranose Ring: This yields a series of oxonium ions that are diagnostic for acetylated hexoses. For example, fragment ions at m/z 169, 127, and 109 are characteristic of acetylated hexopyranose structures.

  • Loss of Chlorine: Cleavage of the C-Cl bond.

The following diagram illustrates the logical workflow for a GC-MS experiment.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Dissolve Acetylated Chlorodeoxyglucopyranose in Volatile Solvent (e.g., Chloroform) InternalStd Add Internal Standard (for quantification) Prep->InternalStd Inject Inject into GC InternalStd->Inject Separate Chromatographic Separation (Capillary Column) Inject->Separate Ionize Electron Ionization (EI, 70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole/Ion Trap) Ionize->Analyze TIC Total Ion Chromatogram (Retention Time) Analyze->TIC MassSpec Mass Spectrum of Peak Analyze->MassSpec Library Compare Fragmentation Pattern to Library/Standards MassSpec->Library Structure Structural Elucidation Library->Structure

Caption: GC-MS Experimental Workflow.
Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI is a "soft" ionization technique that has revolutionized the analysis of polar, non-volatile, and thermally fragile molecules, including carbohydrates.[5] It is typically coupled with liquid chromatography (LC), allowing for the analysis of complex mixtures.

Principle and Rationale: A solution of the analyte is passed through a high-voltage capillary, creating a fine spray of charged droplets. A drying gas causes the solvent to evaporate, increasing the charge density on the droplet surface until ions are ejected into the gas phase.[6] This process imparts very little energy to the analyte, meaning the molecular ion is typically preserved. For carbohydrates, ionization occurs primarily through the formation of adducts with cations, most commonly protons ([M+H]⁺) or alkali metals like sodium ([M+Na]⁺) and potassium ([M+K]⁺).[7]

The primary advantage of ESI is its ability to deliver an accurate molecular weight. For structural information, tandem mass spectrometry (MS/MS) is required. In this process, the [M+Na]⁺ ion is isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed.

Expected Ions and Fragmentation (MS/MS):

  • Primary Ion: A strong signal corresponding to the sodiated adduct [M+Na]⁺ will dominate the MS1 spectrum. The isotopic pattern of this ion will confirm the presence of one chlorine atom (a characteristic ~3:1 ratio for the ³⁵Cl/³⁷Cl isotopes).

  • MS/MS Fragmentation: The fragmentation of the [M+Na]⁺ precursor ion will be different from EI. Common fragmentation pathways for sodiated carbohydrates include the neutral loss of acetic acid (60 Da) and cleavages of the glycosidic ring system. The fragmentation patterns can be complex but are highly informative for determining the location of substituents.[8]

The diagram below outlines a typical ESI-MS/MS analysis.

ESIMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-ESI-MS/MS Analysis cluster_data Data Interpretation Prep Dissolve Sample in LC-MS Grade Solvent (e.g., Acetonitrile/Water) Salt Spike with NaCl (optional, to promote [M+Na]⁺) Prep->Salt Inject Inject into LC (optional) or Infuse Directly Salt->Inject Ionize Electrospray Ionization (ESI) Inject->Ionize MS1 MS1 Scan: Detect [M+Na]⁺ Precursor Ion Ionize->MS1 Isolate Isolate Precursor Ion MS1->Isolate MW Determine Molecular Weight from [M+Na]⁺ in MS1 MS1->MW CID Collision-Induced Dissociation (CID) Isolate->CID MS2 MS2 Scan: Analyze Fragment Ions CID->MS2 Fragments Analyze MS2 Spectrum for Structural Fragments MS2->Fragments Confirm Confirm Structure MW->Confirm Fragments->Confirm

Caption: ESI-MS/MS Experimental Workflow.
Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS

MALDI is another soft ionization technique renowned for its high sensitivity and tolerance for some impurities. It excels at the rapid analysis of samples without the need for chromatographic separation.

Principle and Rationale: The analyte is co-crystallized with a large molar excess of a matrix compound (e.g., 2,5-dihydroxybenzoic acid, DHB) on a target plate. A pulsed laser irradiates the spot, causing the matrix to absorb the energy and desorb, carrying the analyte with it into the gas phase. Ionization is thought to occur via proton transfer from the excited matrix molecules.[9][10] Like ESI, MALDI primarily produces intact molecular ions, often as protonated ([M+H]⁺) or sodiated ([M+Na]⁺) species.[11] The ions are then accelerated into a time-of-flight (TOF) mass analyzer, which separates them based on the time it takes them to travel a fixed distance.

MALDI-TOF is particularly advantageous for high-throughput screening and for obtaining a quick, accurate molecular weight confirmation. Its tendency to produce predominantly singly charged ions simplifies the resulting mass spectrum.[9]

Expected Ions: The MALDI-TOF spectrum will be characterized by a very strong signal for the [M+Na]⁺ or [M+H]⁺ ion, with minimal fragmentation. This makes it an excellent choice for verifying the molecular formula and purity of the final product. Structural analysis can be performed using a MALDI-TOF/TOF instrument, where fragmentation is induced via post-source decay (PSD) or CID.

Head-to-Head Performance Comparison

The choice of technique depends heavily on the analytical goal. The table below summarizes the key performance characteristics of each method for the analysis of acetylated chlorodeoxyglucopyranose.

FeatureGC-MS (EI)LC-ESI-MS/MSMALDI-TOF MS
Primary Strength Detailed structural fingerprintAccurate molecular weight and controlled fragmentationHigh-throughput molecular weight confirmation
Ionization Type Hard (Electron Ionization)Soft (Electrospray)Soft (Laser Desorption)
Molecular Ion Often weak or absentStrong (as adduct [M+Na]⁺)Strong (as adduct [M+Na]⁺ or [M+H]⁺)
Fragmentation Extensive, spontaneousControlled (via MS/MS)Minimal (in TOF mode); Controlled (in TOF/TOF)
Sample Volatility RequiredNot requiredNot required
Sample Prep Dissolution in volatile solventDissolution in polar solvent mixCo-crystallization with matrix
Throughput Moderate (limited by GC run time)Moderate (limited by LC run time)High
Quantitative Ability Good (with internal standards)Good (with internal standards)Semi-quantitative at best
Instrumentation Widely available, robustHighly versatile, commonExcellent for high mass, very sensitive

Experimental Protocols

The following are generalized, self-validating protocols. Specific parameters must be optimized for the instrument in use.

Protocol 1: GC-MS Analysis
  • Sample Preparation: Dissolve approximately 1 mg of acetylated chlorodeoxyglucopyranose in 1 mL of high-purity chloroform or ethyl acetate.

  • GC Conditions:

    • Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable starting point.

    • Injector: Set to 250°C in split mode (e.g., 20:1 split ratio).

    • Oven Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 600.

  • Data Analysis: Identify the chromatographic peak for your compound. Analyze the corresponding mass spectrum for characteristic fragment ions and compare it with spectral libraries if available.

Protocol 2: LC-ESI-MS/MS Analysis
  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in 50:50 acetonitrile:water. To promote sodiation, 1 mM sodium acetate can be added to the mobile phase.

  • LC Conditions (optional, for mixture analysis):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% formic acid.

    • Mobile Phase B: Acetonitrile + 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions:

    • Ion Source: ESI in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas: Nitrogen at 300°C.

    • MS1 Scan: Scan from m/z 150 to 1000 to find the [M+Na]⁺ ion.

    • MS/MS: Set up a data-dependent acquisition method to trigger fragmentation of the most intense ion in the MS1 scan (your precursor) using an appropriate collision energy.

  • Data Analysis: Confirm the molecular weight from the MS1 spectrum. Interpret the MS/MS spectrum to identify structural fragments.

Protocol 3: MALDI-TOF MS Analysis
  • Matrix Preparation: Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Sample Spotting:

    • Mix 1 µL of your analyte solution (~1 mg/mL) with 1 µL of the matrix solution directly on the MALDI target plate.

    • Allow the spot to air dry completely (dried-droplet method).

  • MS Conditions:

    • Mode: Positive ion, reflectron mode for high resolution.

    • Laser: Nitrogen laser (337 nm), firing at an optimized power setting to achieve good signal without fragmentation.

    • Mass Range: Calibrate the instrument in the expected mass range of the analyte.

  • Data Analysis: Identify the peak corresponding to [M+H]⁺ or [M+Na]⁺ and verify that its m/z matches the calculated molecular weight. Check the isotopic distribution to confirm the presence of chlorine.

Conclusion and Recommendations

For the comprehensive characterization of a novel compound like acetylated chlorodeoxyglucopyranose, a multi-faceted approach is most authoritative.

  • For initial screening and rapid confirmation of molecular weight, MALDI-TOF MS is unparalleled in speed and sensitivity.

  • For definitive molecular weight determination and as a basis for controlled structural analysis, ESI-MS is the gold standard. The ability to perform MS/MS on an isolated precursor ion provides clear, interpretable fragmentation data.

  • For in-depth structural elucidation and to create a permanent, library-searchable fingerprint, GC-MS (EI) remains highly valuable, provided the compound is sufficiently volatile.

A truly rigorous characterization would involve using ESI-MS or MALDI-TOF to confirm the molecular weight and GC-MS to confirm the structural identity via its fragmentation pattern. This orthogonal approach provides the highest degree of confidence and meets the stringent requirements of drug development and scientific publication.

References

  • Optimized GC-MS method to simultaneously quantify acetylated aldose, ketose, and alditol for plant tissues based on derivatization in a methyl sulfoxide/1-methylimidazole system. (2013). Journal of Agricultural and Food Chemistry.
  • Ion Chromatography and Related Techniques in Carbohydr
  • Overcome the Complexities of Analyzing for Sugars by GC-MS. (2024). Restek.
  • Acetylated Methyl Glycosides: Advantages & Limit
  • Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update for 2003–2004. (n.d.). PubMed Central.
  • Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update for 2021–2022. (n.d.). PubMed Central.
  • MALDI-ToF MS spectra of: A) a N-acetylated mannopeptide... (n.d.).
  • A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydr
  • GC Analysis of Acylated Sugars. (n.d.). Thermo Fisher Scientific.
  • Mono- and disaccharides (GC-MS). (n.d.). MASONACO.
  • Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. (n.d.). PubMed Central.
  • Comparative study for analysis of carbohydrates in biological samples. (2021). PubMed Central.
  • Halogen Counter-Ion Effect on the Dissociation of Monosaccharide—iron Complexes Generated by Electrospray Ionization Combined with an Ion Trap Mass Spectrometer. (2001). Semantic Scholar.
  • Formation of Carbohydrate-Metal Adducts from Solvent Mixtures during Electrospray: A Molecular Dynamics and ESI-MS Study. (2021). PubMed.
  • Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry. (2022). YouTube.

Sources

A Senior Application Scientist's Guide to HPLC Methods for Separating Anomers of Acetylated Chloro-Sugars

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the precise analysis and purification of carbohydrate intermediates are paramount. Acetylated chloro-sugars, pivotal glycosyl donors in the synthesis of numerous bioactive compounds and pharmaceuticals, present a significant analytical challenge: the separation of their α and β anomers. These diastereomers often exhibit nearly identical physical properties, yet their stereochemistry can profoundly influence the outcome of glycosylation reactions. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the effective separation of these critical anomers, grounded in experimental data and first-hand laboratory experience.

The Challenge of Anomeric Separation

The core challenge in separating anomers of acetylated chloro-sugars lies in their subtle structural difference—the orientation of the chlorine atom at the anomeric center (C-1). This seemingly minor variation necessitates high-resolution chromatographic techniques. Furthermore, the potential for on-column anomerization (mutarotation) can complicate analysis, leading to peak broadening or inaccurate quantification.[1] The selection of an appropriate stationary phase and mobile phase is therefore critical to achieving baseline separation and maintaining the anomeric integrity of the sample during analysis.

Comparative Analysis of HPLC Methodologies

Three primary HPLC-based methodologies have proven effective for the separation of acetylated chloro-sugar anomers: Normal-Phase Chromatography (NPC), Chiral Chromatography, and as a notable alternative, Supercritical Fluid Chromatography (SFC). Each approach offers distinct advantages and is suited to different analytical and preparative needs.

Normal-Phase Chromatography (NPC): The Workhorse Method

Normal-phase HPLC, utilizing a polar stationary phase (typically silica gel) and a non-polar mobile phase, is a robust and widely accessible method for separating acetylated sugar anomers. The separation is driven by differences in the polarity of the anomers, with the more polar anomer exhibiting stronger retention on the silica surface.

A typical starting point for method development involves a silica gel column with a mobile phase consisting of a mixture of n-hexane and ethyl acetate.[2] The ratio of these solvents is a critical parameter for optimizing the separation, with a higher proportion of the more polar ethyl acetate leading to shorter retention times.

Key Advantages of NPC:

  • Cost-effective and readily available columns: Silica columns are a staple in most analytical laboratories.

  • Straightforward method development: Optimization primarily involves adjusting the ratio of the mobile phase components.

  • Good scalability: Methods can often be scaled up for preparative purification of anomers.

Considerations for NPC:

  • Sensitivity to water content: The presence of water in the mobile phase can deactivate the silica stationary phase, leading to inconsistent retention times.

  • Limited specificity for complex mixtures: While effective for anomer separation, NPC may not resolve other closely related impurities.

Chiral Chromatography: The High-Specificity Approach

For challenging separations or when baseline resolution is critical, chiral chromatography offers unparalleled specificity.[3] Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are particularly effective.[4] The separation mechanism involves the formation of transient diastereomeric complexes between the anomers and the chiral selector on the stationary phase, allowing for their differentiation.[4]

Key Advantages of Chiral Chromatography:

  • Exceptional resolution: Capable of separating even the most closely related anomers.[3]

  • High specificity: Can often resolve anomers from other stereoisomers and impurities.

Considerations for Chiral Chromatography:

  • Higher column cost: Chiral columns are generally more expensive than standard silica columns.

  • More complex method development: A wider range of mobile phases may need to be screened to find the optimal conditions.[3]

  • Limited mobile phase compatibility for some CSPs: It is crucial to adhere to the manufacturer's recommendations for solvent compatibility.

Supercritical Fluid Chromatography (SFC): The "Green" Alternative

SFC has emerged as a powerful technique for the separation of derivatized sugar anomers.[5] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like ethanol.[5] SFC offers several advantages over traditional HPLC, including faster analysis times and reduced solvent consumption. The separation of benzoyl-derivatized glucoside anomers has been successfully demonstrated using a silica-based stationary phase and a CO2/ethanol mobile phase.[5]

Key Advantages of SFC:

  • Reduced environmental impact: Primarily uses non-toxic CO2 as the mobile phase.

  • Faster separations and higher throughput: The low viscosity of supercritical fluids allows for higher flow rates.

  • Orthogonal selectivity: Can provide different separation patterns compared to HPLC.

Considerations for SFC:

  • Specialized instrumentation required: SFC systems are distinct from standard HPLC instruments.

  • Solubility of analytes: While CO2 is an excellent solvent for non-polar compounds, modifiers are often necessary for more polar analytes.

Data-Driven Comparison of Methodologies

The following table summarizes the key performance characteristics of the discussed methodologies for the separation of acetylated chloro-sugar anomers.

FeatureNormal-Phase Chromatography (NPC)Chiral ChromatographySupercritical Fluid Chromatography (SFC)
Primary Separation Mechanism Polarity differencesFormation of transient diastereomeric complexesPolarity and interaction with modifier
Typical Stationary Phase Silica Gel[2]Polysaccharide-based (e.g., Cellulose, Amylose)[4]Silica Gel[5]
Typical Mobile Phase n-Hexane / Ethyl Acetate[2]Alkanes / Alcohols (e.g., Hexane/Isopropanol)Supercritical CO2 / Ethanol[5]
Resolution (Rs) Good (>1.5 achievable)[2]Excellent (often >2.0)Good to Excellent
Analysis Time ModerateModerate to LongFast
Cost Low to ModerateHighHigh (instrumentation)
Scalability for Prep GoodModerateGood
Key Advantage Simplicity and Cost-effectivenessHigh Specificity and ResolutionSpeed and Reduced Solvent Waste

Experimental Protocols

Detailed Step-by-Step Protocol for Normal-Phase HPLC Separation

This protocol provides a robust starting point for the separation of anomers of a typical acetylated chloro-sugar, such as 2,3,4,6-tetra-O-acetyl-α/β-D-glucopyranosyl chloride.

1. Materials and Instrumentation:

  • HPLC system with a UV detector

  • Silica gel column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC-grade n-hexane

  • HPLC-grade ethyl acetate

  • Sample of acetylated chloro-sugar anomeric mixture dissolved in the mobile phase

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane:Ethyl Acetate (4:1 v/v). Note: This ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient (e.g., 25 °C)

  • Detection: UV at 254 nm (if the molecule lacks a chromophore, a Refractive Index detector can be used).

  • Injection Volume: 10 µL

3. Procedure:

  • Prepare the mobile phase by accurately mixing the required volumes of n-hexane and ethyl acetate. Degas the mobile phase before use.

  • Equilibrate the silica column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a sample solution of the acetylated chloro-sugar anomeric mixture at a concentration of approximately 1 mg/mL in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the separation and identify the peaks corresponding to the α and β anomers based on their retention times. The elution order will depend on the specific compound and conditions.

  • For method optimization, systematically vary the ratio of n-hexane to ethyl acetate (e.g., 3:1, 5:1) to achieve baseline separation (Resolution > 1.5).

4. Rationale for Experimental Choices:

  • Silica Column: The polar surface of the silica provides the necessary interaction for separating the slightly different polarities of the anomers.

  • Hexane/Ethyl Acetate Mobile Phase: This combination offers a wide range of polarity adjustment, allowing for fine-tuning of the retention and resolution.

  • UV Detection: While not universally applicable to all sugars, the acetyl groups may provide some UV absorbance. For compounds with benzyl protecting groups, UV detection at 254 nm is highly effective.[2] If no chromophore is present, a universal detector like a refractive index (RI) detector is necessary.

Visualizing the Method Development Workflow

The process of developing a robust HPLC method for anomer separation can be visualized as a logical workflow.

HPLC_Method_Development cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Method Selection & Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation & Application A Define Analytical Goal: - Purity Check? - Preparative Separation? B Characterize Sample: - Acetylated Chloro-Sugar - Expected Anomers (α/β) A->B C Select Primary Method: Normal-Phase HPLC B->C D Alternative Methods: - Chiral HPLC - SFC B->D E Screening Parameters: - Column: Silica Gel - Mobile Phase: Hexane/EtOAc Ratios C->E D->E F Inject Anomeric Mixture G Evaluate Chromatogram: - Resolution (Rs) - Peak Shape - Retention Time F->G H Optimize Mobile Phase Ratio (e.g., adjust % EtOAc) G->H Rs < 1.5 I Consider Temperature Effects G->I Poor Peak Shape L Achieved Baseline Separation (Rs > 1.5) G->L Rs > 1.5 H->F I->F J Method Validation: - Robustness - Reproducibility K Application: - Routine QC Analysis - Preparative Purification J->K L->J

Caption: Workflow for HPLC method development for acetylated chloro-sugar anomer separation.

Conclusion and Future Outlook

The separation of acetylated chloro-sugar anomers is a critical step in synthetic carbohydrate chemistry and drug development. While normal-phase HPLC on a silica column remains a reliable and accessible method, chiral chromatography provides superior resolution for more challenging separations. The emergence of SFC offers a faster and more environmentally friendly alternative. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired resolution, sample throughput, and available instrumentation. As the demand for complex carbohydrates in various fields continues to grow, the development of even more efficient and selective chromatographic methods for their analysis will remain an active area of research.

References

  • Lopes JF, Gaspar EMSM. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. J Chromatogr A. 2008 Apr 18;1188(1):34-42. Available from: [Link]

  • Cui L, Wang Q, Zhang L, Liu D. Preparation of alpha and beta anomers of 1,2,3,6-tetra-O-acetyl-4-chloro-4-deoxy-D-galactopyranose based upon anomerization and kinetic acetylation. Carbohydr Res. 2005 Feb 28;340(3):489-95. Available from: [Link]

  • Rakibe U, Patil S, Lahoti S. A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy and Biological Sciences. 2018;13(5):23-29. Available from: [Link]

Sources

A Comparative Guide to the Stability of 3-Deoxy-Glycosyl Donors in Modern Glycosylation Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Publication

In the intricate field of synthetic carbohydrate chemistry, the construction of the glycosidic bond remains a formidable challenge, particularly when synthesizing 3-deoxy-glycosides. These structures are integral components of numerous bioactive natural products, including antibiotics and anticancer agents, making their efficient synthesis a critical endeavor for researchers, scientists, and drug development professionals.[1][2] The stability of the glycosyl donor, the electrophilic partner in the glycosylation reaction, is a key determinant of success, influencing not only the yield and stereoselectivity but also the overall feasibility of a synthetic route. This guide provides an in-depth comparative analysis of the stability of different 3-deoxy-glycosyl donors, offering experimental insights and practical guidance for their strategic selection.

The absence of a participating group at the C2 or C3 position in 3-deoxy sugars complicates stereocontrol during glycosylation, often leading to mixtures of anomers.[1] Furthermore, the stability of the donor itself under activation conditions is paramount to prevent decomposition and unwanted side reactions. This guide will delve into the nuances of commonly employed 3-deoxy-glycosyl donors, with a focus on thioglycosides and their sulfoxide counterparts, providing a framework for assessing their stability and reactivity.

Understanding Glycosyl Donor Stability: Key Concepts

The stability of a glycosyl donor is intrinsically linked to its reactivity. A highly stable donor requires more forceful activation conditions, which can sometimes lead to undesired side reactions. Conversely, a highly reactive, or "armed," donor may be unstable and prone to decomposition before it can react with the acceptor. The ideal donor strikes a balance, exhibiting sufficient stability for storage and handling while being readily activated under mild conditions.

Several factors influence the stability and reactivity of a glycosyl donor:

  • The Nature of the Leaving Group: The anomeric leaving group is a primary determinant of donor reactivity.[3][4]

  • Protecting Groups: Electron-withdrawing protecting groups (e.g., esters) tend to "disarm" the donor, increasing its stability and decreasing its reactivity. Conversely, electron-donating groups (e.g., ethers) "arm" the donor, making it more reactive and less stable.[5]

  • Conformational Effects: The three-dimensional structure of the sugar ring and its substituents can significantly impact donor stability and the stereochemical outcome of the glycosylation.[6][7][8]

Comparative Analysis of 3-Deoxy-Glycosyl Donors

This section provides a comparative overview of the stability of prevalent 3-deoxy-glycosyl donors.

3-Deoxy-Thioglycosides

Thioglycosides are widely used glycosyl donors due to their excellent balance of stability and reactivity.[3][4][9] They are generally stable to a wide range of reaction conditions used for installing protecting groups, allowing for their preparation early in a synthetic sequence.[9][10]

Stability and Reactivity:

The stability of 3-deoxy-thioglycosides can be fine-tuned by modifying the aglycon (the sulfur-linked group) and the protecting groups on the sugar backbone. For instance, electron-withdrawing groups on the thiophenyl ring can decrease the nucleophilicity of the sulfur atom, rendering the donor more stable and requiring stronger activation conditions.[5]

Activation:

A key advantage of thioglycosides is the availability of a wide array of activation methods.[9][10] Common activators include N-iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH).[4][5] This versatility allows for the selective activation of one thioglycoside donor in the presence of another, a strategy known as orthogonal glycosylation.

3-Deoxy-Glycosyl Sulfoxides

Glycosyl sulfoxides, readily prepared by the oxidation of the corresponding thioglycosides, are significantly more reactive donors.[11]

Stability and Reactivity:

The introduction of the sulfoxide group dramatically increases the reactivity of the glycosyl donor.[11] This heightened reactivity, however, comes at the cost of reduced stability. Glycosyl sulfoxides are more prone to decomposition and require careful handling and are often generated in situ. The increased reactivity can be advantageous when coupling with poorly nucleophilic or "disarmed" acceptors.[11]

Activation:

Glycosyl sulfoxides are typically activated by triflic anhydride (Tf₂O) in the presence of a hindered base.[11] The mechanism is believed to involve the formation of a highly reactive glycosyl triflate intermediate.

Quantitative Assessment of Donor Stability and Reactivity

To move beyond qualitative descriptions, the stability and reactivity of glycosyl donors can be assessed quantitatively using several experimental techniques.

Determination of Donor Activation Temperature (T_A)

A systematic method to evaluate the thermal stability of glycosyl donors involves determining their activation temperature (T_A).[5] This is the temperature at which the donor begins to decompose under specific activation conditions. A lower T_A indicates a less stable, more reactive donor. This parameter is crucial for optimizing glycosylation reactions, as performing the reaction below the T_A can minimize side reactions and improve yields.[5]

Relative Reactivity Values (RRVs)

Competitive glycosylation experiments are used to determine the relative reactivity values (RRVs) of different donors.[3] In this method, two different donors are allowed to compete for a limited amount of a glycosyl acceptor. The product ratio, determined by techniques like HPLC, provides a quantitative measure of their relative reactivities.

Table 1: Comparative Stability and Reactivity of 3-Deoxy-Glycosyl Donors

Donor TypeLeaving GroupTypical Activator(s)General StabilityGeneral ReactivityKey AdvantagesKey Disadvantages
3-Deoxy-Thioglycoside -SR (e.g., -SPh, -SEt)NIS/TfOH, BSP/Tf₂O[4]HighTunable (Armed/Disarmed)Versatile, stable, suitable for orthogonal strategies[4]Unpleasant odor, potential for thiophilic side reactions
3-Deoxy-Glycosyl Sulfoxide -S(O)RTf₂OModerate to LowHighHighly reactive, useful for challenging glycosylations[11]Lower stability, often requires in situ preparation
3-Deoxy-Glycosyl Halides -Br, -ClSilver salts[12]LowHighHistorically significantUnstable, often need to be generated in situ and used immediately[12]
3-Deoxy-Glycosyl Imidates -OC(NH)CCl₃TMSOTf, BF₃·OEt₂ModerateHighGood reactivityCan be moisture sensitive
3-Deoxy-Glycosyl Phosphates -OP(O)(OPh)₂TMSOTfGoodTunableStable and reactive donorsPreparation can be multi-step

Experimental Protocols

Protocol for Assessing Donor Stability via Temperature-Dependent Activation

Objective: To determine the activation temperature (T_A) of a 3-deoxy-glycosyl donor.

Materials:

  • 3-Deoxy-glycosyl donor (e.g., a thioglycoside)

  • Activator system (e.g., NIS/TfOH)

  • Anhydrous dichloromethane (DCM)

  • Quenching solution (e.g., saturated sodium thiosulfate)

  • NMR tubes and spectrometer

Procedure:

  • Prepare a stock solution of the glycosyl donor in anhydrous DCM.

  • Prepare a stock solution of the activator system in anhydrous DCM.

  • In a series of reaction vessels, cool aliquots of the donor solution to different temperatures (e.g., -78 °C, -60 °C, -40 °C, -20 °C, 0 °C).

  • To each vessel, add the activator solution and stir for a fixed time (e.g., 5 minutes).

  • Quench the reaction by adding the quenching solution.

  • Extract the organic layer, dry, and concentrate.

  • Analyze the residue by ¹H NMR to determine the extent of donor decomposition at each temperature. The T_A is the temperature at which significant decomposition is observed.[5]

Visualization of Key Concepts

Glycosyl Donor Activation Pathway

G Donor Glycosyl Donor (e.g., Thioglycoside) Intermediate Activated Intermediate (e.g., Oxocarbenium ion) Donor->Intermediate Activation Activator Activator (e.g., NIS/TfOH) Activator->Intermediate Product Glycoside Product Intermediate->Product Nucleophilic Attack Decomposition Decomposition Products Intermediate->Decomposition Decomposition Acceptor Glycosyl Acceptor Acceptor->Product G Start Start: Need to Synthesize a 3-Deoxy-Glycoside Acceptor_Reactivity Is the Glycosyl Acceptor Highly Reactive? Start->Acceptor_Reactivity Donor_Stability Is Donor Stability for Multiple Steps a Priority? Acceptor_Reactivity->Donor_Stability No Sulfoxide Consider a 3-Deoxy-Glycosyl Sulfoxide (More Reactive) Acceptor_Reactivity->Sulfoxide Yes Thioglycoside Use a 3-Deoxy-Thioglycoside (More Stable, Tunable Reactivity) Donor_Stability->Thioglycoside Yes Orthogonal_Strategy Is an Orthogonal Glycosylation Strategy Needed? Donor_Stability->Orthogonal_Strategy No End Proceed with Synthesis Thioglycoside->End Sulfoxide->End Orthogonal_Strategy->Thioglycoside Yes Orthogonal_Strategy->Sulfoxide No

Caption: Decision-making flowchart for the selection of a 3-deoxy-glycosyl donor.

Conclusion

The judicious selection of a 3-deoxy-glycosyl donor is a critical step in the successful synthesis of complex glycans. A thorough understanding of the factors governing donor stability is essential for navigating the challenges associated with the construction of 3-deoxy-glycosidic linkages. While thioglycosides offer a robust and versatile platform with tunable reactivity, the more reactive glycosyl sulfoxides provide a powerful tool for difficult couplings. By employing systematic experimental approaches to assess donor stability and reactivity, such as the determination of activation temperatures and relative reactivity values, researchers can make informed decisions to optimize their synthetic strategies, ultimately accelerating the discovery and development of new carbohydrate-based therapeutics.

References

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  • Stereoselective Glycosylation of 3-Deoxy-D-manno-2-octulosonic Acid with Batch and Microfluidic Methods. (n.d.). ResearchGate. Retrieved from [Link]

  • Recent developments in the stereoselective synthesis of deoxy glycosides. (2015). In Carbohydrate Chemistry: Chemical and Biological Approaches (Vol. 41, pp. 59-89). Royal Society of Chemistry.
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  • Hakim, Y. Z., & Bauer, T. (2024). Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde. International Journal of Molecular Sciences, 25(10), 5542. [Link]

  • Synthesis of α-d-glucosyl substituted methyl glycosides of 3-deoxy-α-d-manno- and d-glycero-α-d-talo-oct-2-ulosonic acid (Kdo/Ko) corresponding to inner core fragments of Acinetobacter lipopolysaccharide. (2018). Carbohydrate Research, 468, 56-65. [Link]

  • Recent developments in the stereoselective synthesis of deoxy glycosides. (2015). In Carbohydrate Chemistry: Chemical and Biological Approaches (Vol. 41). Royal Society of Chemistry.
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Safety Operating Guide

Comprehensive Safety and Handling Guide for 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 1,2,4,6-Tetra-O-acetyl-3-chloro-3-deoxy-D-glucopyranose. As a specialty biochemical reagent, understanding its unique properties is paramount for ensuring laboratory safety and experimental integrity.[1] This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering researchers to work safely and effectively.

Hazard Analysis and Risk Assessment

This compound is a solid, likely a powder, at room temperature.[2] The primary hazards associated with this compound can be broken down into two main categories: those arising from its nature as a halogenated organic compound and those from its form as a fine powder.

  • Halogenated Organic Compound: Halogenated organic compounds can be toxic if inhaled or ingested.[4] The presence of chlorine in the molecule necessitates careful handling to avoid the generation of hazardous decomposition products, such as hydrogen chloride gas, particularly under thermal stress.[5]

  • Acetylated Sugar: While acetylated sugars are generally stable, they can be combustible solids. As a fine powder, there is a potential for dust formation, which can be an inhalation hazard and, under certain conditions, a dust explosion risk.[6]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the first line of defense against chemical exposure.[7][8] The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile glovesLaboratory coatN95 dust mask (if not in a fume hood)
Dissolving in a Solvent Chemical splash gogglesNitrile glovesLaboratory coatWork in a certified chemical fume hood
Running a Reaction Chemical splash gogglesNitrile glovesLaboratory coatWork in a certified chemical fume hood
Work-up and Purification Chemical splash gogglesNitrile glovesLaboratory coatWork in a certified chemical fume hood
Waste Disposal Chemical splash gogglesNitrile glovesLaboratory coatWork in a certified chemical fume hood

Rationale for PPE Selection:

  • Eye Protection: Safety glasses with side shields are the minimum requirement for handling the solid.[2] When handling solutions, the risk of splashes necessitates the use of chemical splash goggles.

  • Hand Protection: Nitrile gloves offer good protection against a wide range of organic compounds.[4][9] It is crucial to change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat protects the skin and personal clothing from minor spills and contamination.[9]

  • Respiratory Protection: When handling the solid outside of a fume hood, an N95 dust mask will prevent the inhalation of fine particles.[6] For all other operations, working in a chemical fume hood is mandatory to prevent the inhalation of potentially toxic vapors or aerosols.[4][10]

Operational Plan: Safe Handling from Benchtop to Disposal

A systematic approach to handling this compound will minimize the risk of exposure and ensure the integrity of your research.

Engineering Controls: The Primary Barrier

The most effective way to control exposure to hazardous chemicals is through the use of engineering controls.

  • Chemical Fume Hood: All manipulations of this compound, especially when in solution or during any heating process, must be performed in a properly functioning chemical fume hood.[4][10] This will prevent the inhalation of any volatile compounds or decomposition products.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[11]

Step-by-Step Handling Procedures
  • Preparation: Before handling the compound, ensure that all necessary PPE is donned correctly.[7] Prepare your workspace in the chemical fume hood by laying down absorbent bench paper.

  • Weighing: If possible, weigh the solid directly in the fume hood. If this is not feasible, wear an N95 dust mask while weighing on an open bench and transfer the compound to a sealed container before moving it.

  • Dissolving: Add the solvent to the solid slowly and with gentle swirling to avoid splashing. If heating is required to dissolve the compound, use a heating mantle or water bath, not a Bunsen burner, to avoid open flames.[9]

  • Reaction and Work-up: Conduct all subsequent steps within the fume hood. Keep all containers sealed when not in use.

  • Spill Cleanup: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).[10] Place the absorbed material in a sealed container for proper disposal. For larger spills, evacuate the area and follow your institution's emergency procedures.[12]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.[9]

  • Waste Segregation: As a halogenated organic compound, all waste containing this compound must be disposed of in a designated "Halogenated Organic Waste" container.[4][9][13] Do not mix this waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[10]

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical names of all components.[10][12]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory. The container must be kept closed at all times except when adding waste.[10][12]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[3] Remove any contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Diagrams and Visualizations

PPE Selection Workflow

PPE_Selection cluster_0 Risk Assessment cluster_1 PPE Requirements Start Start Handling Solid? Handling Solid? Start->Handling Solid? Handling Liquid? Handling Liquid? Start->Handling Liquid? No In Fume Hood? In Fume Hood? Handling Solid?->In Fume Hood? Yes N95 Mask N95 Mask Handling Solid?->N95 Mask No Safety Glasses Safety Glasses In Fume Hood?->Safety Glasses Chemical Goggles Chemical Goggles Handling Liquid?->Chemical Goggles Yes Nitrile Gloves Nitrile Gloves Safety Glasses->Nitrile Gloves N95 Mask->Safety Glasses Chemical Goggles->Nitrile Gloves Lab Coat Lab Coat Nitrile Gloves->Lab Coat

Caption: Decision tree for selecting appropriate PPE.

Waste Disposal Pathway

Waste_Disposal Chemical Waste Chemical Waste Halogenated? Halogenated? Chemical Waste->Halogenated? Halogenated Waste Container Halogenated Waste Container Halogenated?->Halogenated Waste Container Yes Non-Halogenated Waste Container Non-Halogenated Waste Container Halogenated?->Non-Halogenated Waste Container No Label Container Label Container Halogenated Waste Container->Label Container Store in SAA Store in SAA Label Container->Store in SAA

Caption: Segregation and disposal of chemical waste.

References

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  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. Available at: [Link]

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  • Hazardous Waste Segregation. Bucknell University. Available at: [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Available at: [Link]

  • Occupational Safety and Health Guideline for Chlorine. Occupational Safety and Health Administration. Available at: [Link]

  • Chlorine in Workplace Atmospheres. Occupational Safety and Health Administration. Available at: [Link]

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  • Safety Data Sheet for 2,3,4,6-Tetra-O-acetyl-D-glucopyranose. Fisher Scientific. Available at: [Link]

  • Personal Protective Equipment (PPE). Biorisk Management. Available at: [Link]

  • Substance Information. European Chemicals Agency. Available at: [Link]

  • alpha-D-Glucopyranose, 2,3,4,6-tetraacetate 1-(2,2,2-trichloroethanimidate). PubChem. Available at: [Link]

  • 3-Chloro-3-deoxy-1,2,4,6-tetra-O-acetyl-D-glucopyranose. SJZ Chem-Pharm Co., Ltd. Available at: [Link]

  • 1,3,4,6-Tetra-O-acetyl-α-D-glucopyranose. Wikipedia. Available at: [Link]

  • β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, tetraacetate. National Institute of Standards and Technology. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.